PF 04531083
Description
PF-04531083 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Properties
IUPAC Name |
N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-23-14(7-8-20-23)17(24)22-15-6-4-11(16(19)21-15)12-9-10(25-2)3-5-13(12)18/h3-9H,1-2H3,(H3,19,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJGMDIPCQOGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079400-07-9 | |
| Record name | PF-04531083 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079400079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pf-04531083 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04531083 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40497CY7Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-04531083
A Selective Blocker of the Voltage-Gated Sodium Channel NaV1.8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PF-04531083, a selective inhibitor of the voltage-gated sodium channel NaV1.8. This document details the molecular target, pharmacological effects, and preclinical evidence supporting its potential therapeutic applications. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Signaling pathways and experimental workflows are illustrated using diagrams created with the DOT language.
Core Mechanism of Action: Selective Inhibition of NaV1.8
PF-04531083 is an orally active and selective blocker of the NaV1.8 voltage-gated sodium channel.[1] NaV1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) and trigeminal ganglion neurons.[2] These sensory neurons are critical for nociception, the sensory nervous system's response to harmful or potentially harmful stimuli. By selectively inhibiting NaV1.8, PF-04531083 reduces the excitability of these specialized neurons, thereby mitigating the transmission of pain signals. The selectivity of PF-04531083 for NaV1.8 over other sodium channel subtypes, particularly those found in the central nervous system and cardiac tissue, is a key feature of its design, aiming for a favorable safety profile.[2]
Signaling Pathway of NaV1.8 in Nociception and its Inhibition by PF-04531083
Caption: Inhibition of NaV1.8 by PF-04531083 in nociceptive neurons.
Quantitative Pharmacology: Selectivity Profile
The selectivity of PF-04531083 for NaV1.8 over other human NaV channel subtypes has been quantified using electrophysiological assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of PF-04531083 for a panel of voltage-gated sodium channels.
| Channel Subtype | IC50 (µM) |
| hNaV1.8 | 0.19 |
| hNaV1.1 | 37 |
| hNaV1.5 | 37 |
| hNaV1.7 | 36 |
| TTX-r (rat DRG) | 0.54 |
| TTX-R (human DRG) | 0.20 |
| hERG | >30 |
Data sourced from MedchemExpress and Payne et al., 2015.[1][2]
Preclinical Efficacy in Pain Models
PF-04531083 has demonstrated efficacy in preclinical models of neuropathic pain. The tibial nerve transection (TNT) model in rats, a well-established model of peripheral nerve injury-induced pain, was utilized to assess the anti-allodynic effects of the compound.
| Preclinical Model | Species | Endpoint | Efficacy of PF-04531083 (40 mg/kg) |
| Tibial Nerve Transection (TNT) | Rat | Mechanical Allodynia (Paw Withdrawal Threshold) | Significantly increased paw withdrawal threshold, comparable to pregabalin (B1679071) (10 mg/kg). |
Data sourced from Payne et al., 2015.[2]
Therapeutic Potential in Pitt Hopkins Syndrome
Recent preclinical research has identified a potential role for PF-04531083 in the treatment of Pitt Hopkins Syndrome (PTHS), a rare neurodevelopmental disorder caused by mutations in the TCF4 gene. In a mouse model of PTHS, ectopic expression of NaV1.8 was observed. Administration of PF-04531083 was shown to ameliorate some of the behavioral and physiological deficits associated with the syndrome.
| PTHS Mouse Model Finding | Effect of PF-04531083 (10 mg/kg, i.p.) |
| Breathing Abnormalities | Improved baseline breathing. |
| Behavioral Abnormalities (Hyperlocomotion and Anxiety) | Rescued hyperlocomotion and anxiety-like behaviors. |
| Abnormal Synchronous Brain Activity (EEG) | Normalized abnormal synchronous activity (gamma ERSP and theta/gamma ITC latency). |
Data sourced from a 2022 study on NaV1.8 as a therapeutic target for PTHS.[3]
Experimental Protocols
Electrophysiology Assays for NaV Channel Selectivity
Objective: To determine the potency and selectivity of PF-04531083 against a panel of human voltage-gated sodium channels.
Methodology: Whole-cell patch-clamp electrophysiology is performed on mammalian cell lines (e.g., HEK293) stably expressing the human NaV channel subtype of interest.
-
Cell Culture: Cells are cultured under standard conditions and plated onto glass coverslips before recording.
-
Recording Solutions:
-
External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 135 CsF, 5 NaCl, 2 MgCl2, 10 HEPES, pH 7.3 with CsOH.
-
-
Electrophysiological Recording:
-
Whole-cell currents are recorded at room temperature using an patch-clamp amplifier.
-
Pipettes are pulled from borosilicate glass and have a resistance of 1-3 MΩ when filled with the internal solution.
-
Series resistance is compensated by >80%.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -100 mV.
-
To assess tonic block, NaV currents are elicited by a 50 ms (B15284909) depolarization to 0 mV every 30 seconds.
-
To assess use-dependent block, currents are elicited by a train of 30 pulses to 0 mV at a frequency of 10 Hz.
-
-
Data Analysis:
-
The peak inward current is measured before and after application of increasing concentrations of PF-04531083.
-
Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a Hill equation.
-
Experimental Workflow for Selectivity Screening
Caption: Workflow for determining the selectivity of PF-04531083.
In Vivo Model of Neuropathic Pain: Tibial Nerve Transection (TNT)
Objective: To evaluate the efficacy of PF-04531083 in a rodent model of neuropathic pain.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure:
-
Animals are anesthetized with isoflurane.
-
The right hind paw is shaved and disinfected.
-
An incision is made at the level of the ankle to expose the tibial nerve.
-
The tibial nerve is ligated and transected distal to the ligation.
-
The muscle and skin are sutured.
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments.
-
Animals are placed on an elevated mesh platform and allowed to acclimate.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold (PWT) is determined using the up-down method.
-
-
Drug Administration:
-
PF-04531083 is formulated for oral administration.
-
A baseline PWT is established before drug administration.
-
The compound or vehicle is administered, and PWT is reassessed at various time points post-dosing.
-
-
Data Analysis:
-
The PWT is calculated for each animal at each time point.
-
The effect of PF-04531083 is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Pitt Hopkins Syndrome Mouse Model Experiments
Objective: To assess the ability of PF-04531083 to reverse behavioral and electrophysiological deficits in a mouse model of Pitt Hopkins Syndrome.
Methodology:
-
Animals: A genetically modified mouse model of PTHS (e.g., Tcf4+/-) and wild-type littermates are used.
-
Drug Administration: PF-04531083 is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Behavioral Assessments:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior, mice are placed in an open field arena, and their movement is tracked for a defined period.
-
Elevated Plus Maze: To further assess anxiety-like behavior, the time spent in the open and closed arms of the maze is recorded.
-
-
Electrophysiological Recording (EEG):
-
Mice are implanted with cortical electrodes for electroencephalogram (EEG) recording.
-
Baseline EEG is recorded, followed by recording after administration of PF-04531083.
-
Event-related potentials (ERPs) and spectral power analysis are used to assess changes in brain activity.
-
-
Data Analysis:
-
Behavioral data (e.g., distance traveled, time in open arms) are analyzed using statistical tests to compare between genotypes and treatment groups.
-
EEG data is processed to analyze changes in power in different frequency bands (e.g., gamma) and inter-trial coherence.
-
Logical Relationship of PF-04531083 Action in Pitt Hopkins Syndrome Model
Caption: Proposed mechanism of PF-04531083 in a Pitt Hopkins Syndrome model.
References
An In-depth Technical Guide to PF-04531083: A Selective NaV1.8 Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04531083 is a potent and selective small molecule blocker of the voltage-gated sodium channel NaV1.8.[1] This channel is predominantly expressed in the peripheral nervous system, specifically in nociceptive sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[2][3] Due to its restricted expression and crucial role in pain signaling, NaV1.8 has emerged as a promising therapeutic target for the treatment of various pain states, including neuropathic and inflammatory pain.[4][5] PF-04531083 has been investigated in preclinical models and early-phase clinical trials for its analgesic potential.[6] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies associated with PF-04531083.
Chemical Structure and Properties
PF-04531083 is a complex heterocyclic molecule. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of PF-04531083
| Property | Value | Source |
| IUPAC Name | 5-chloro-N-(5-amino-6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-methoxybenzamide | Internal Database |
| Molecular Formula | C17H16ClN5O2 | MedChemExpress |
| Molecular Weight | 357.79 g/mol | MedChemExpress |
| CAS Number | 1079400-07-9 | MedChemExpress |
| SMILES | CN1C=C(C=N1)C2=C(N=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)OC)N | TargetMol |
| Solubility | DMSO: ≥ 100 mg/mL (279.49 mM) | MedChemExpress |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ~4 mg/mL | TargetMol |
Pharmacological Properties
PF-04531083 is a highly selective inhibitor of the NaV1.8 sodium channel. Its potency and selectivity have been characterized using electrophysiological techniques.
Table 2: Pharmacological Activity of PF-04531083
| Target | Assay | IC50 (µM) | Source |
| Human NaV1.8 | Electrophysiology | 0.19 | MedChemExpress |
| Human NaV1.1 | Electrophysiology | 37 | MedChemExpress |
| Human NaV1.5 | Electrophysiology | 37 | MedChemExpress |
| Human NaV1.7 | Electrophysiology | 36 | MedChemExpress |
| TTX-r rat DRG | Electrophysiology | 0.54 | MedChemExpress |
| TTX-R hDRG | Electrophysiology | 0.2 | MedChemExpress |
| hERG | Electrophysiology | >30 | MedChemExpress |
Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetics
Preclinical studies in rats have provided insights into the pharmacokinetic profile of PF-04531083.
Table 3: Preclinical Pharmacokinetic Parameters of PF-04531083 in Rats
| Parameter | Route | Value | Source |
| Clearance (CL) | i.v. | Low | Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain |
| Oral Bioavailability | p.o. | High | Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain |
| Blood-Brain Barrier Penetration | Yes | MedChemExpress, Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome |
In vitro studies using rat and human liver microsomes indicated that PF-04531083 has low turnover, suggesting good metabolic stability.[4]
Mechanism of Action and Signaling Pathway
PF-04531083 exerts its analgesic effects by selectively blocking the NaV1.8 sodium channel. In nociceptive neurons, NaV1.8 is a major contributor to the rising phase of the action potential, particularly during high-frequency firing, which is characteristic of pain states.[7][8] By inhibiting NaV1.8, PF-04531083 reduces the excitability of these neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.
The following diagram illustrates the proposed signaling pathway and the point of intervention for PF-04531083.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of neuropathic pain by decreased expression of the tetrodotoxin-resistant sodium channel, NaV1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
In vitro characterization of PF-04531083
An in-depth technical guide on the in vitro characterization of the selective NaV1.8 blocker, PF-04531083, designed for researchers, scientists, and drug development professionals.
Introduction
PF-04531083 is a selective, orally active, and blood-brain barrier penetrant small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] The NaV1.8 channel, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[3][4] These neurons are critically involved in nociceptive processing. Due to its restricted expression and role in shaping the action potentials of nociceptors, NaV1.8 has emerged as a significant therapeutic target for managing neuropathic and inflammatory pain.[3][5] PF-04531083 has been investigated in preclinical pain models and has entered clinical trials for post-surgical dental pain.[2][3] This document details the in vitro pharmacological characterization of PF-04531083, including its potency, selectivity, and the experimental methodologies used for its evaluation.
Mechanism of Action: NaV1.8 Blockade
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype is a major contributor to the depolarization phase of the action potential in nociceptive neurons.[4] PF-04531083 exerts its pharmacological effect by directly binding to and inhibiting the NaV1.8 channel, thereby blocking the influx of sodium ions. This inhibition raises the threshold for action potential firing in sensory neurons, leading to a reduction in pain signal transmission. The compound demonstrates state-dependent binding, showing a preference for the inactivated state of the channel, which is more prevalent during the high-frequency firing associated with pathological pain states.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PF-04531083: A Selective NaV1.8 Blocker
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-04531083 is a selective, orally bioavailable small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a key target implicated in the pathophysiology of pain. Developed by Pfizer, PF-04531083 emerged from a focused discovery program aimed at identifying subtype-selective NaV1.8 blockers with the potential for treating neuropathic and inflammatory pain while minimizing the side effects associated with non-selective sodium channel modulators. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of PF-04531083, including detailed experimental protocols, quantitative pharmacological data, and a summary of its clinical trial outcomes.
Introduction: The Rationale for Targeting NaV1.8
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV family comprises nine subtypes (NaV1.1-NaV1.9), with NaV1.8 being predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG)[1][2]. This restricted expression pattern, coupled with genetic and pharmacological evidence linking NaV1.8 to nociceptive signaling, has made it an attractive therapeutic target for the development of novel analgesics[3]. The goal of selectively inhibiting NaV1.8 is to block pain signals at their source without affecting sodium channel function in the central nervous system or the cardiovascular system, thereby avoiding the dose-limiting side effects of non-selective sodium channel blockers[4].
Discovery History and Lead Optimization
The discovery of PF-04531083 was the result of a systematic lead optimization campaign starting from an initial hit identified through compound file screening. The initial lead compound, a trichloroaryl and aminopyridine-containing molecule, demonstrated potent inhibition of NaV1.8 but lacked selectivity over other NaV subtypes[4].
The medicinal chemistry strategy focused on modifying the core structure to enhance both potency and selectivity. This led to the synthesis of a diaminopyridine series, which showed improved NaV1.8 potency and a 20-fold selectivity over tetrodotoxin-sensitive (TTX-S) channels[4]. Further structure-activity relationship (SAR) studies focused on improving lipophilic efficiency (LipE) and pharmacokinetic properties. This effort culminated in the identification of compound 13 , later designated as PF-04531083[4].
Pharmacological Profile
In Vitro Potency and Selectivity
PF-04531083 is a potent blocker of the human NaV1.8 channel with an IC50 of 0.19 µM as determined by manual patch clamp electrophysiology.[4][5] The compound exhibits significant selectivity over other human NaV subtypes, as summarized in the table below.
| Target | IC50 (µM) |
| hNaV1.8 | 0.19 |
| hNaV1.1 | 37 |
| hNaV1.5 | 37 |
| hNaV1.7 | 36 |
| TTX-r rat DRG | 0.54 |
| TTX-R hDRG | 0.20 |
| hERG | >30 |
| Table 1: In vitro potency and selectivity of PF-04531083 against human (h) NaV subtypes and in dorsal root ganglion (DRG) neurons. Data from manual patch-clamp electrophysiology and other assays.[4][5] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats demonstrated that PF-04531083 has favorable oral bioavailability and low clearance. These promising preclinical pharmacokinetics supported its advancement into further development.
| Species | Clearance (CL) | Bioavailability |
| Rat | Low | ~60% |
| Table 2: Preclinical pharmacokinetic parameters of PF-04531083 in rats.[4] |
Preclinical Efficacy
The analgesic potential of PF-04531083 was evaluated in a rat model of neuropathic pain. In the tibial nerve transection (TNT) model, a single oral dose of 40 mg/kg of PF-04531083 produced a significant reversal of mechanical allodynia, with efficacy comparable to the standard-of-care agent, pregabalin[4].
Clinical Development
PF-04531083 progressed into clinical trials to evaluate its safety, tolerability, and efficacy in humans.
Phase 1 Studies
Two Phase 1 studies were completed:
-
NCT01119235 : An open-label study to investigate the pharmacokinetics of multiple doses of PF-04531083 tablets in healthy volunteers[6].
-
NCT01127906 : A randomized, double-blind, placebo- and active-comparator-controlled crossover study to assess the effect of PF-04531083 on heat pain in a UVB-induced pain model in healthy volunteers[6].
Phase 2 Clinical Trial in Post-Surgical Dental Pain
A Phase 2, randomized, double-blind, placebo-controlled study (NCT01512160) was initiated to assess the efficacy of single doses of PF-04531083 (1000 mg and 2000 mg) for the treatment of post-surgical dental pain, with ibuprofen (B1674241) (400 mg) as a positive control.[6][7] The study enrolled 90 participants but was terminated[7]. While no serious adverse events were reported, the trial did not demonstrate significant analgesic efficacy[8].
Experimental Protocols
Manual Patch Clamp Electrophysiology for NaV Channel Selectivity
-
Cell Lines : HEK293 cells stably expressing human NaV1.8/β1, as well as other NaV subtypes (hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.7).
-
Method : Whole-cell voltage-clamp recordings were performed.
-
Voltage Protocol : To determine the IC50 values, the membrane potential was held at a voltage that produces approximately 50% channel inactivation (V0.5 of inactivation) for each specific NaV subtype.
-
Data Analysis : Concentration-response curves were generated to calculate the IC50 values for PF-04531083 against each NaV channel subtype[4].
Tibial Nerve Transection (TNT) Model of Neuropathic Pain in Rats
-
Animal Model : Adult male Sprague-Dawley rats.
-
Surgical Procedure : Under anesthesia, the tibial nerve of one hind paw was ligated and transected.
-
Behavioral Assessment : Mechanical allodynia was assessed using von Frey filaments to determine the 50% paw withdrawal threshold.
-
Dosing : PF-04531083 was administered orally at a dose of 40 mg/kg. Pregabalin (10 mg/kg) was used as a positive control.
-
Outcome Measure : The primary endpoint was the reversal of the reduced paw withdrawal threshold in the injured paw compared to baseline and vehicle-treated animals[4].
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
Animal Model : Adult male Sprague-Dawley rats[9].
-
Induction of Inflammation : A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw induces a localized and persistent inflammatory response.
-
Behavioral Assessment : Thermal hyperalgesia (e.g., using the Hargreaves method) and mechanical allodynia (using von Frey filaments) are measured at baseline and at various time points after CFA injection[1][2].
-
Dosing : Test compounds are typically administered orally or via other relevant routes before behavioral testing.
-
Outcome Measure : The primary endpoints are the reversal of the decreased paw withdrawal latency to a thermal stimulus and the decreased paw withdrawal threshold to a mechanical stimulus in the inflamed paw.
Visualizations
Caption: Signaling pathway of pain transmission and the mechanism of action of PF-04531083.
Caption: The discovery and development workflow for PF-04531083.
Conclusion
PF-04531083 represents a well-characterized, potent, and selective inhibitor of NaV1.8 that was rationally designed and advanced through preclinical and into clinical development. While it demonstrated a promising preclinical profile with good oral bioavailability and efficacy in a neuropathic pain model, it ultimately failed to show significant analgesic efficacy in a Phase 2 clinical trial for acute post-surgical dental pain, leading to the termination of its development for this indication. The discovery and development history of PF-04531083 provides valuable insights into the challenges of translating preclinical efficacy in pain models to clinical success and underscores the complexities of targeting the NaV1.8 channel for the treatment of pain. Despite the outcome for this specific compound, the research has contributed significantly to the understanding of NaV1.8 pharmacology and the development of selective inhibitors.
References
- 1. Evaluation of phenoxybenzamine in the CFA model of pain following gene expression studies and connectivity mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Inhibition of neuropathic pain by decreased expression of the tetrodotoxin-resistant sodium channel, NaV1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF-04531083 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. meddatax.com [meddatax.com]
- 8. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
An In-Depth Technical Guide to PF-04531083 for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04531083 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8, a key mediator in nociceptive pathways. This technical guide provides a comprehensive overview of PF-04531083, including its mechanism of action, preclinical data in neuropathic pain models, and available clinical trial information. The document is intended to serve as a resource for researchers in the field of pain therapeutics, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of NaV1.8 inhibition.
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Current treatments often provide inadequate relief and are associated with dose-limiting side effects.[1] The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[3][4] Its restricted expression pattern makes it an attractive target for the development of novel analgesics with an improved therapeutic window.[5] PF-04531083 has been developed as a selective blocker of NaV1.8 and has been investigated for its potential in treating pain.[6]
Mechanism of Action and Signaling Pathway
PF-04531083 exerts its pharmacological effect by selectively blocking the NaV1.8 sodium channel.[7] In neuropathic pain states, the expression and activity of NaV1.8 are often upregulated in dorsal root ganglion (DRG) neurons, contributing to neuronal hyperexcitability and the perception of pain.[4][8] By inhibiting NaV1.8, PF-04531083 reduces the influx of sodium ions, thereby dampening the excitability of nociceptive neurons and attenuating the transmission of pain signals.
The signaling cascade involving NaV1.8 in DRG neurons is complex and involves interactions with various intracellular proteins. One such interaction is with the scaffolding protein Magi-1, which is believed to regulate the membrane localization and stability of NaV1.8 channels.[9]
Quantitative Data
The following tables summarize the available quantitative data for PF-04531083 from preclinical studies.
Table 1: In Vitro Potency and Selectivity of PF-04531083
| Channel Subtype | IC50 (µM) | Assay Type | Cell Line | Reference |
| Human NaV1.8 | 0.19 | Manual Patch Clamp | HEK293 | [6] |
| Human NaV1.1 | 37 | IonWorks Quattro | HEK293 | [7] |
| Human NaV1.5 | 37 | IonWorks Quattro | HEK293 | [7] |
| Human NaV1.7 | 36 | FRET | HEK293 | [7] |
| TTX-r Rat DRG | 0.54 | Manual Patch Clamp | Primary DRG Neurons | [7] |
| TTX-R Human DRG | 0.20 | Manual Patch Clamp | Primary DRG Neurons | [7] |
| hERG | >30 | Not Specified | Not Specified | [7] |
Table 2: Preclinical Pharmacokinetics of PF-04531083 in Rat
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | ~60% | Oral (p.o.) | [6] |
| Clearance (CL) | Low | Intravenous (i.v.) | [6] |
| Human CL Prediction | < 5 mL/min/kg | Allometric Scaling | [6] |
Table 3: Preclinical Efficacy of PF-04531083 in a Neuropathic Pain Model
| Animal Model | Species | Dose (mg/kg) | Route | Efficacy Endpoint | Result | Reference |
| Tibial Nerve Transection (TNT) | Rat | 40 | p.o. | Mechanical Allodynia (Paw Withdrawal Threshold) | Significant increase from 1.7 g to 7.3 g | [6] |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. It is important to note that the specific parameters used in the studies with PF-04531083 may have varied slightly from the generalized protocols presented here.
IonWorks Quattro Electrophysiology Assay (Generalized Protocol)
This automated patch-clamp system is used to assess the inhibitory activity of compounds on various ion channels.[10][11]
References
- 1. pfizer.com [pfizer.com]
- 2. A review of dorsal root ganglia and primary sensory neuron plasticity mediating inflammatory and chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Tibial Nerve Transection (TNT) Model of Neuropathic Pain in the Rat | Semantic Scholar [semanticscholar.org]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magi-1 scaffolds NaV1.8 and Slack KNa channels in dorsal root ganglion neurons regulating excitability and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. IonWorks Quattro System for accelerated ion channel screening [moleculardevices.com]
The Role of PF-04531083 in Inflammatory Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of PF-04531083, a selective blocker of the voltage-gated sodium channel NaV1.8, in preclinical models of inflammatory pain. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
PF-04531083 is a potent and selective inhibitor of the NaV1.8 sodium channel, which is preferentially expressed in nociceptive primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] In inflammatory conditions, the expression and activity of NaV1.8 are upregulated, contributing to neuronal hyperexcitability and the sensation of pain.[2] By blocking NaV1.8, PF-04531083 reduces the influx of sodium ions that is critical for the generation and propagation of action potentials in these pain-sensing neurons, thereby attenuating pain signals.[3][4]
Data Presentation: Efficacy in Inflammatory Pain Models
Table 1: Efficacy of PF-01247324 in the Rat Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model of inflammatory pain with two distinct phases: an initial acute phase (Phase 1) followed by a longer-lasting inflammatory phase (Phase 2).
| Compound | Dose (mg/kg, p.o.) | Mean Flinches (Phase 2) | % Inhibition of Flinching (Phase 2) |
| Vehicle | - | 150 ± 15 | 0% |
| PF-01247324 | 10 | 125 ± 20 | 17% |
| PF-01247324 | 30 | 100 ± 18 | 33% |
| PF-01247324 | 100 | 95 ± 12 | 37% |
| Data from Payne et al., 2015.[4] Oral administration of PF-01247324 was given 60 minutes prior to formalin injection. *P < 0.01 compared to vehicle-treated animals. |
Table 2: In Vitro Potency of PF-04531083 and PF-01247324
| Compound | Target | Assay | IC50 (nM) |
| PF-04531083 | hNaV1.8 | Electrophysiology | 190[5] |
| PF-01247324 | hNaV1.8 | Electrophysiology | 196[3][4] |
| PF-01247324 | Rat DRG TTX-R Current | Electrophysiology | 448[3][4] |
| PF-01247324 | Human DRG TTX-R Current | Electrophysiology | 331[3][4] |
Experimental Protocols
Detailed methodologies for key in vivo inflammatory pain models are provided below. These protocols are representative of those used to evaluate the efficacy of NaV1.8 inhibitors.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This model assesses the ability of a compound to reverse thermal hypersensitivity induced by an inflammatory agent.
Protocol:
-
Animal Acclimatization: Male Sprague-Dawley rats (150-200 g) are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least 48 hours before testing.
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus is measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded. A cut-off time of 20-30 seconds is typically used to prevent tissue damage.
-
Induction of Inflammation: A 1% (w/v) solution of lambda carrageenan in sterile saline is injected subcutaneously into the plantar surface of one hind paw (typically 100 µL).
-
Compound Administration: PF-04531083 or vehicle is administered at various doses and routes (e.g., oral gavage, intraperitoneal injection) at a specified time before or after the carrageenan injection.
-
Post-Treatment Measurement: At various time points after carrageenan injection (e.g., 2, 3, 4 hours), the paw withdrawal latency to the thermal stimulus is reassessed.
-
Data Analysis: The change in paw withdrawal latency from baseline is calculated. A significant increase in paw withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.
Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia in Rats
This model induces a more persistent inflammatory state and is used to assess efficacy against mechanical hypersensitivity.
Protocol:
-
Animal Acclimatization: As described for the carrageenan model.
-
Baseline Measurement: The baseline paw withdrawal threshold to a mechanical stimulus is measured using von Frey filaments. Filaments of increasing stiffness are applied to the plantar surface of the hind paw, and the filament that causes a 50% withdrawal response is determined using the up-down method.
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA), an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, is injected subcutaneously into the plantar surface of one hind paw (typically 50-100 µL).
-
Compound Administration: PF-04531083 or vehicle is administered at various time points after CFA injection (e.g., daily for several days starting from day 1 post-CFA).
-
Post-Treatment Measurement: Mechanical withdrawal thresholds are reassessed at multiple time points after CFA injection (e.g., days 1, 3, 7, 14).
-
Data Analysis: The paw withdrawal threshold is calculated for each group. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
Visualization of Signaling Pathways and Workflows
NaV1.8 Signaling Pathway in Inflammatory Pain
Caption: NaV1.8 modulation by inflammatory mediators and inhibition by PF-04531083.
Experimental Workflow for Carrageenan-Induced Thermal Hyperalgesia
Caption: Workflow for assessing PF-04531083 in the carrageenan model.
Logical Relationship of NaV1.8 Blockade and Analgesia
Caption: Logical flow from NaV1.8 blockade to analgesia in inflammatory pain.
References
- 1. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Investigating PF-04531083 in Pitt Hopkins Syndrome Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pitt Hopkins Syndrome (PTHS) is a rare and severe neurodevelopmental disorder characterized by developmental delays, intellectual disability, and breathing abnormalities.[1][2] It arises from mutations or deletions in the TCF4 gene, leading to a haploinsufficiency of the TCF4 transcription factor.[3][4] Recent preclinical research has identified a promising therapeutic target: the voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene. In PTHS models, the reduced function of TCF4 leads to an abnormal upregulation of SCN10A and ectopic expression of NaV1.8 channels in the central nervous system.[5][6][7][8] This guide provides a comprehensive technical overview of the investigation of PF-04531083, a selective NaV1.8 inhibitor, in preclinical models of Pitt Hopkins Syndrome.
The TCF4-NaV1.8 Axis in Pitt Hopkins Syndrome
The core pathology of Pitt Hopkins Syndrome stems from the disruption of TCF4, a basic helix-loop-helix (bHLH) transcription factor crucial for neurodevelopment.[9][10] TCF4 regulates the expression of a multitude of target genes. In its absence, a key downstream effect is the dysregulation of ion channel expression. Specifically, rodent models of PTHS have consistently demonstrated an upregulation of Scn10a, the gene encoding the NaV1.8 sodium channel.[5][7] While NaV1.8 is primarily expressed in the peripheral nervous system and involved in nociception, its aberrant expression in the central nervous system of PTHS models is linked to neuronal hyperexcitability and has been identified as a key driver of certain disease phenotypes.[5][11]
Signaling Pathway: TCF4 Regulation of SCN10A
The following diagram illustrates the proposed signaling cascade from TCF4 haploinsufficiency to the downstream pathological effects that are targeted by PF-04531083.
PF-04531083: A Selective NaV1.8 Inhibitor
PF-04531083 is an orally active, blood-brain barrier penetrant, selective inhibitor of the NaV1.8 sodium channel.[5][12][13] Its selectivity for NaV1.8 over other sodium channel subtypes minimizes the potential for off-target effects.[12]
Pharmacological Profile of PF-04531083
| Target | IC50 | Reference |
| Human NaV1.8 | 0.7 µM (700 nM) | [5][12] |
| Human NaV1.1 | 37 µM | [12] |
| Human NaV1.5 | 37 µM | [12] |
| Human NaV1.7 | 36 µM | [12] |
| TTX-r rat DRG | 0.54 µM | [12] |
| TTX-R hDRG | 0.2 µM | [12] |
| hERG | >30 µM | [12] |
Preclinical Efficacy in Pitt Hopkins Syndrome Mouse Models
The primary preclinical model used to evaluate PF-04531083 has been the Tcf4+/-tr mouse, which carries a truncated Tcf4 gene, mimicking the haploinsufficiency seen in PTHS patients.[5]
Experimental Workflow: In Vivo Phenotypic Rescue
The following diagram outlines the typical experimental workflow for assessing the efficacy of PF-04531083 in the Tcf4+/-tr mouse model.
Summary of Preclinical Findings
Studies have demonstrated that acute administration of PF-04531083 can rescue several key phenotypes in the Tcf4+/-tr mouse model.
| Phenotype | Model | Effect of PF-04531083 | Reference |
| Breathing Abnormalities | Tcf4+/-tr mice | Rescue of abnormal breathing patterns | [5] |
| Hyperlocomotion | Tcf4+/-tr mice | Rescue of hyperactive behavior | [5] |
| Anxiety-like Behavior | Tcf4+/-tr mice | Rescue of reduced anxiety | [5] |
| Abnormal Brain Synchronous Activity | Tcf4+/-tr mice | Normalization of gamma Event-Related Spectral Perturbation (ERSP) and theta/gamma Inter-Trial Coherence (ITC) latency | [5][7] |
Quantitative Electrophysiological Data
In electrophysiological studies, PF-04531083 demonstrated a significant effect on abnormal brain activity in Tcf4+/-tr mice, while not affecting wild-type littermates.
| Electrophysiological Parameter | Genotype | Treatment | Outcome | Reference |
| Gamma ERSP | Tcf4+/+ | PF-04531083 | No significant change | [5][7] |
| Tcf4+/-tr | PF-04531083 | Significant reduction (normalization) | [5][7] | |
| Theta ITC Latency | Tcf4+/-tr | PF-04531083 | Normalized | [5] |
| Gamma ITC Latency | Tcf4+/-tr | PF-04531083 | Normalized | [5] |
Experimental Protocols
Animal Models
-
Model: Tcf4+/-tr mice, which have one truncated allele of the Tcf4 gene.
-
Genotyping: Standard PCR protocols are used to distinguish wild-type (Tcf4+/+) from heterozygous (Tcf4+/-tr) animals.
-
Housing: Standard laboratory conditions with controlled light-dark cycles and ad libitum access to food and water.
Drug Administration
-
Compound: PF-04531083
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage and Vehicle: Specific dosages and vehicle information should be referenced from the primary literature, as they may vary between studies.
Behavioral Assays
-
Open Field Test: Used to assess locomotor activity (hyperlocomotion) and anxiety-like behavior (time spent in the center versus the periphery of the arena). Mice are typically placed in a novel, open arena, and their movement is tracked for a defined period using automated software.
Physiological Monitoring
-
Whole-body Plethysmography: To measure respiratory parameters, mice are placed in a sealed chamber, and changes in pressure due to breathing are recorded. This allows for the quantification of breathing frequency, tidal volume, and the occurrence of apneas.
Electrophysiology
-
Electroencephalography (EEG): To measure brain electrical activity, electrodes are surgically implanted over specific brain regions. Following recovery, EEG recordings are taken at baseline and after administration of PF-04531083. Auditory-evoked potentials (AEPs) are often used to assess sensory information processing. Analysis focuses on parameters like event-related spectral perturbation (ERSP) and inter-trial coherence (ITC) to evaluate the synchrony of neural responses.
Conclusion and Future Directions
The investigation of PF-04531083 in preclinical models of Pitt Hopkins Syndrome provides a strong rationale for the continued exploration of NaV1.8 inhibition as a therapeutic strategy. The ability of this compound to reverse key behavioral and physiological deficits in a genetically relevant mouse model is highly encouraging. Future research should focus on chronic dosing studies to assess long-term efficacy and safety, as well as the exploration of other selective NaV1.8 inhibitors. Furthermore, the electrophysiological changes observed in the Tcf4+/-tr mice could potentially serve as biomarkers to monitor treatment response in future clinical trials.[5] The targeting of downstream consequences of TCF4 haploinsufficiency, such as the aberrant expression of NaV1.8, represents a promising avenue for the development of novel therapeutics for Pitt Hopkins Syndrome.
References
- 1. rareportal.org.au [rareportal.org.au]
- 2. About Pitt Hopkins - Pitt Hopkins Research Foundation [pitthopkins.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Pitt-Hopkins Syndrome - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. An attempt to explain what intrinsically disordered TCF4 does in its spare time when PTHS-related mutations prevent it from doing its job - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: Blood-Brain Barrier Permeability of PF-04531083
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of PF-04531083, a selective inhibitor of the voltage-gated sodium channel NaV1.8. The ability of a compound to penetrate the central nervous system (CNS) is a critical factor in the development of treatments for neurological disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Quantitative Data on Blood-Brain Barrier Permeability
PF-04531083 has been demonstrated to be a blood-brain barrier penetrant compound in preclinical studies.[1] The following tables summarize the available quantitative data regarding its CNS distribution.
Table 1: Cerebrospinal Fluid (CSF) to Plasma Concentration Ratio of PF-04531083 in Rats
| Parameter | Value | Species | Notes |
| Cerebrospinal Fluid: Unbound Plasma Concentration Ratio | 0.75:1 | Rat | This ratio indicates that PF-04531083 readily crosses the blood-brain barrier and achieves significant concentrations in the cerebrospinal fluid relative to the unbound fraction in the plasma. |
Table 2: Brain-to-Plasma Concentration Ratios of PF-04531083 in Rodents
| Species | Dose (p.o.) | Time Point | Brain-to-Plasma Ratio |
| Mice | 5 mg/kg | 4h | 0.23 |
| Mice | 30 mg/kg | 4h | 0.52 |
Table 3: Select Pharmacokinetic Parameters of PF-04531083 in Rats
| Route of Administration | Dose | Parameter | Value |
| Intravenous (i.v.) | 2 mg/kg | Vz | 38.01 L/kg |
| Oral (p.o.) | 20 mg/kg | Clearance (CL) | 123.87 L/h/kg |
| Intravenous (i.v.) | 1 mg/kg | Bioavailability | ~60% |
Note: Vz (Volume of distribution during the terminal phase), CL (Clearance). Data from MedchemExpress technical sheet.[1]
Experimental Protocols
The determination of blood-brain barrier permeability involves in vivo studies in animal models. While the specific, detailed protocol for the PF-04531083 studies is not publicly available, this section outlines a generalized, representative methodology for determining the cerebrospinal fluid (CSF) to plasma concentration ratio in rats, a key indicator of BBB penetration.
In Vivo Study: Determination of CSF-to-Plasma Ratio in Rats
This protocol describes a common procedure for assessing the brain penetration of a compound by measuring its concentration in the CSF and plasma of rats following administration.
Objective: To determine the ratio of the concentration of a test compound in the cerebrospinal fluid to its unbound concentration in plasma.
Materials:
-
Test compound (e.g., PF-04531083)
-
Male Sprague-Dawley rats (or other appropriate strain), typically 250-300g
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Syringes and needles for dosing and sample collection
-
Cannulas for CSF collection (cisterna magna or third ventricle)
-
Anticoagulant (e.g., heparin or EDTA) for blood collection
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Dosing:
-
Prepare a formulation of the test compound suitable for the intended route of administration (e.g., oral gavage, intravenous injection).
-
Administer the compound to the rats at the desired dose.
-
-
Anesthesia and Surgical Preparation (for CSF Collection):
-
At a predetermined time point post-dosing, anesthetize the rat.
-
Secure the animal in a stereotaxic frame.
-
For cisterna magna sampling, make a midline incision on the back of the neck to expose the cisterna magna.
-
For cannulation of the third ventricle, perform a craniotomy at the appropriate coordinates.
-
-
Sample Collection:
-
Cerebrospinal Fluid (CSF): Carefully insert a fine-gauge needle or cannula into the cisterna magna or the implanted cannula in the third ventricle and slowly withdraw a small volume of CSF (typically 50-100 µL).
-
Blood: Immediately following CSF collection, collect a blood sample via cardiac puncture or from a cannulated vessel into a tube containing an anticoagulant.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate the plasma.
-
Determine the unbound fraction of the drug in plasma using techniques such as equilibrium dialysis or ultrafiltration.
-
-
Bioanalysis:
-
Quantify the concentration of the test compound in the CSF and the total and unbound concentrations in the plasma using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the CSF to unbound plasma concentration ratio.
-
Visualizations
Signaling Pathway: NaV1.8 Inhibition in the CNS
The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is primarily known for its role in peripheral pain pathways. However, recent research has highlighted its expression and function in the central nervous system, particularly in the context of neurological disorders such as Pitt-Hopkins Syndrome (PTHS). In PTHS, mutations in the TCF4 gene lead to an upregulation of SCN10A, resulting in aberrant neuronal excitability. PF-04531083, as a NaV1.8 inhibitor, can counteract these effects.
Experimental Workflow: In Vivo BBB Permeability Assessment
The following diagram illustrates the typical workflow for an in vivo study to determine the blood-brain barrier permeability of a compound in rats.
References
PF-04531083: A Technical Overview of IC50 Determination and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PF-04531083, a selective inhibitor of the voltage-gated sodium channel Nav1.8. The document summarizes key inhibitory concentrations (IC50), details the experimental methodologies for their determination, and visually represents the compound's mechanism of action and the workflows used for its characterization.
Quantitative Analysis of PF-04531083 Inhibitory Activity
PF-04531083 has been demonstrated to be a potent and selective blocker of the Nav1.8 sodium channel, a key player in nociceptive signaling pathways.[1] The compound exhibits significantly lower affinity for other sodium channel subtypes, highlighting its potential as a targeted therapeutic for pain management.[2] The half-maximal inhibitory concentration (IC50) values across various channel subtypes are summarized below.
| Target | Cell Line | Assay Method | IC50 (μM) | Reference |
| Human Nav1.8 | HEK293 | Manual Patch Clamp Electrophysiology | 0.19 | [2] |
| Human Nav1.8 | HEK293 | VSP-FRET | 0.7 | [2] |
| TTX-r rat DRG | - | Manual Patch Clamp Electrophysiology | 0.54 | [2] |
| TTX-R human DRG | - | Manual Patch Clamp Electrophysiology | 0.2 | [2] |
| Human Nav1.1 | - | IonWorks Quattro / FRET | 37 | [2] |
| Human Nav1.5 | - | IonWorks Quattro / FRET | 37 | [2] |
| Human Nav1.7 | - | IonWorks Quattro / FRET | 36 | [2] |
| hERG | - | - | >30 | [2] |
VSP-FRET: Voltage-Sensitive Probe Fluorescence Resonance Energy Transfer; TTX-r: Tetrodotoxin-resistant; DRG: Dorsal Root Ganglion.
Experimental Protocols for IC50 Determination
The determination of PF-04531083's IC50 values relies on sophisticated electrophysiological and fluorescence-based assays. These methods allow for the precise measurement of ion channel function and its inhibition by the compound.
Manual Patch Clamp Electrophysiology
This gold-standard technique directly measures the ionic currents flowing through individual channels in a cell membrane.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel (and often the auxiliary β1 subunit) are cultured and prepared for recording.[3] Dorsal Root Ganglion (DRG) neurons from rats or humans can also be used to assess activity on native channels.[3]
-
Recording Configuration: A whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane. This allows for the control of the membrane potential and the recording of ionic currents.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit channel opening and inactivation. For Nav1.8, this typically involves holding the cell at a negative potential (e.g., -100mV) and then applying a depolarizing pulse (e.g., to +20mV) to activate the channels.[4] To assess state-dependent inhibition, protocols are designed to measure block of the channel in its resting and inactivated states.[3]
-
Compound Application: PF-04531083 is applied at various concentrations to the extracellular solution bathing the cell.
-
Data Analysis: The peak inward sodium current is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[3]
Automated Electrophysiology (IonWorks Quattro)
For higher throughput screening, automated patch-clamp systems like the IonWorks Quattro are employed. This system allows for the simultaneous recording from multiple cells in a 384-well plate format.
Methodology:
-
Cell Preparation: Cells expressing the target Nav channel are harvested and suspended in a suitable extracellular solution.[5]
-
Plate Preparation: A specialized multi-well plate is used where each well contains electrodes for patch-clamping. Cells are dispensed into the wells.
-
Automated Patch Clamping: The instrument automatically establishes a whole-cell recording configuration with the cells in each well.
-
Voltage Protocol and Compound Addition: A pre-programmed voltage protocol is applied, and test compounds, including a dilution series of PF-04531083, are added automatically.[6]
-
Data Acquisition and Analysis: The system records the ion channel currents and calculates the percentage of inhibition to generate dose-response curves and IC50 values.
Fluorescence Resonance Energy Transfer (FRET) Based Assays
FRET-based assays provide an indirect measure of ion channel activity by detecting changes in membrane potential.
Methodology:
-
Cell and Dye Loading: Cells expressing the Nav1.8 channel are plated in multi-well plates and loaded with two fluorescent dyes: a membrane-bound FRET donor and a mobile, voltage-sensitive FRET acceptor.[7]
-
Assay Principle: At rest, with a negative membrane potential, the acceptor dye resides on the outer leaflet of the membrane, leading to high FRET. When the sodium channels open, the influx of Na+ ions depolarizes the membrane, causing the acceptor dye to move to the inner leaflet, resulting in a decrease in FRET.[7]
-
Compound Incubation and Channel Activation: Cells are pre-incubated with different concentrations of PF-04531083. A Nav channel activator is then added to induce channel opening and subsequent membrane depolarization.[8]
-
Signal Detection: A plate reader measures the fluorescence intensity of the donor and acceptor dyes, and the FRET ratio is calculated.
-
Data Analysis: The change in FRET signal in the presence of the inhibitor is used to determine the IC50 value.[3]
Visualizing the Mechanism and Workflow
To further elucidate the role of PF-04531083, the following diagrams illustrate its impact on the pain signaling pathway and the general workflow for determining its inhibitory potential.
Caption: Mechanism of action of PF-04531083 in blocking nociceptive signaling.
Caption: General experimental workflow for IC50 value determination of PF-04531083.
References
- 1. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metrionbiosciences.com [metrionbiosciences.com]
- 5. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of PF-04531083: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04531083 is a potent and selective, orally bioavailable small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1] This channel is a key mediator of nociceptive signaling, with its expression being largely restricted to peripheral sensory neurons.[2][3] Due to its role in pain pathways, NaV1.8 has emerged as a promising therapeutic target for the treatment of various pain states, including neuropathic and inflammatory pain.[1][2] PF-04531083 has been investigated in preclinical models of pain and has entered clinical trials.[4][5] This technical guide provides a comprehensive overview of the cellular targets of PF-04531083, detailing its activity, the experimental methodologies used for its characterization, and the relevant signaling pathways.
Quantitative Data on Cellular Targets
The primary cellular target of PF-04531083 is the voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene.[6] The inhibitory activity of PF-04531083 has been quantified against NaV1.8 and other sodium channel subtypes to determine its selectivity profile. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity of PF-04531083 against Human Voltage-Gated Sodium Channels
| Target | IC50 (µM) | Assay Method | Cell Line |
| hNaV1.8 | 0.19 - 0.7 | Manual Patch-Clamp Electrophysiology / FRET | HEK293 |
| hNaV1.1 | 37 | IonWorks Quattro | HEK293 |
| hNaV1.5 | 37 | IonWorks Quattro | HEK293 |
| hNaV1.7 | 36 | IonWorks Quattro | HEK293 |
Data compiled from multiple sources.
Table 2: Inhibitory Activity of PF-04531083 against Other Ion Channels and Native Currents
| Target | IC50 (µM) | Assay Method | Source |
| TTX-r rat DRG | 0.54 | Manual Patch-Clamp Electrophysiology | Rat Dorsal Root Ganglion Neurons |
| TTX-R hDRG | 0.2 | Manual Patch-Clamp Electrophysiology | Human Dorsal Root Ganglion Neurons |
| hERG | >30 | Not specified | Not specified |
Data compiled from multiple sources.
Experimental Protocols
The characterization of PF-04531083's cellular targets involves a variety of biophysical and in vivo techniques. Below are detailed methodologies for the key experiments cited.
Manual Whole-Cell Patch-Clamp Electrophysiology
This "gold-standard" technique is used to directly measure the effect of PF-04531083 on the function of NaV1.8 and other ion channels.
-
Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel (and a beta subunit) are cultured under standard conditions.
-
For native current recordings, dorsal root ganglion (DRG) neurons are acutely dissociated from rats or obtained from human donors.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. For isolating NaV1.8 currents, tetrodotoxin (B1210768) (TTX) is added to block TTX-sensitive sodium channels.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
-
Electrophysiological Recording:
-
Borosilicate glass pipettes with a resistance of 1-3 MΩ are filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -100 mV.
-
Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV).
-
Baseline currents are recorded before the application of PF-04531083.
-
PF-04531083 is perfused at various concentrations, and the resulting inhibition of the sodium current is measured.
-
IC50 values are determined by fitting the concentration-response data to the Hill equation.
-
Automated Electrophysiology (IonWorks Quattro)
This high-throughput platform allows for the rapid screening of compounds against a panel of ion channels.
-
Cell Preparation:
-
CHO or HEK293 cells stably expressing the desired human sodium channel subtype are cultured and harvested.
-
Cells are washed and resuspended in a suitable buffer for automated patch-clamping.
-
-
Assay Procedure:
-
The IonWorks Quattro system uses a multi-well PatchPlate™.
-
Cells are automatically pipetted into the wells and a seal is formed.
-
The whole-cell configuration is established by perforation of the cell membrane.
-
A specific voltage protocol is applied to elicit ion channel currents. A typical protocol for assessing state-dependent block involves a depolarizing pulse to inactivate the channels, followed by a brief hyperpolarization and a subsequent test pulse.
-
Currents are measured before and after the addition of PF-04531083.
-
The percentage of inhibition is calculated, and concentration-response curves are generated to determine IC50 values.
-
Fluorescence Resonance Energy Transfer (FRET)-Based Membrane Potential Assay
This cell-based assay provides an indirect measure of ion channel activity by detecting changes in membrane potential.
-
Cell Preparation:
-
HEK293 cells stably expressing hNaV1.8 are seeded into 96- or 384-well plates.
-
-
Assay Procedure:
-
Cells are loaded with a membrane potential-sensitive FRET dye pair.
-
Cells are pre-incubated with PF-04531083 at various concentrations.
-
A NaV channel activator (e.g., veratridine) is added to open the channels and cause membrane depolarization.
-
The change in fluorescence ratio of the FRET dyes is measured using a fluorescence plate reader.
-
The inhibitory effect of PF-04531083 on the depolarization signal is quantified to determine its IC50 value.
-
In Vivo Models of Neuropathic Pain
-
Tibial Nerve Transection (TNT) Model:
-
Rats are anesthetized.
-
The sciatic nerve and its branches are exposed in one hind limb.
-
The tibial and sural nerves are tightly ligated and transected, leaving the peroneal nerve intact.
-
The incision is closed.
-
After a recovery period, mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is measured before and after oral administration of PF-04531083 or vehicle.
-
-
Spinal Nerve Ligation (SNL) Model:
Signaling Pathways and Experimental Workflows
NaV1.8 Signaling in Nociception
PF-04531083 exerts its primary effect by directly blocking the NaV1.8 channel pore, thereby inhibiting the influx of sodium ions that is critical for the generation and propagation of action potentials in nociceptive neurons.
Caption: Role of NaV1.8 in nociceptive signaling and its inhibition by PF-04531083.
Experimental Workflow for Preclinical Efficacy Testing
The evaluation of PF-04531083's analgesic potential follows a structured preclinical workflow.
Caption: Workflow for evaluating the efficacy of PF-04531083 in preclinical pain models.
Investigation in a Pitt Hopkins Syndrome Model
PF-04531083 has also been used as a research tool to investigate the role of NaV1.8 in the central nervous system, particularly in the context of Pitt Hopkins Syndrome (PTHS), a rare neurodevelopmental disorder.[4] In a mouse model of PTHS, aberrant expression of NaV1.8 in the brain has been observed.[4]
Caption: Experimental design for investigating the effects of PF-04531083 in a mouse model of Pitt Hopkins Syndrome.
Conclusion
PF-04531083 is a selective inhibitor of the voltage-gated sodium channel NaV1.8, a key player in pain signaling pathways. Its characterization has been performed using a suite of rigorous electrophysiological and in vivo assays. The data presented in this guide highlight the potency and selectivity of PF-04531083 for its primary cellular target. Further research will continue to elucidate the full therapeutic potential of targeting NaV1.8 with compounds like PF-04531083 for the management of pain and potentially other neurological disorders.
References
- 1. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 2. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Spinal Nerve Ligation Model [bio-protocol.org]
- 5. criver.com [criver.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for PF-04531083 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04531083 is a potent and selective, orally bioavailable blocker of the voltage-gated sodium channel NaV1.8.[1] This channel is predominantly expressed in peripheral sensory neurons, including nociceptors, which are critical for pain signaling.[2][3][4][5] Due to its targeted mechanism and ability to penetrate the blood-brain barrier, PF-04531083 is a valuable tool for investigating neuropathic and inflammatory pain, as well as other neurological conditions involving NaV1.8 dysregulation in preclinical rodent models.[1] These application notes provide detailed protocols for the use of PF-04531083 in in vivo rodent studies, focusing on a neuropathic pain model.
Mechanism of Action
PF-04531083 selectively inhibits the NaV1.8 sodium channel, which is a tetrodotoxin-resistant (TTX-R) channel crucial for the generation and propagation of action potentials in nociceptive neurons.[5] In pathological pain states, the expression and activity of NaV1.8 can be altered, leading to neuronal hyperexcitability. By blocking NaV1.8, PF-04531083 reduces the excitability of these sensory neurons, thereby mitigating pain signals.[5]
Signaling Pathway of NaV1.8 in Nociception
Caption: NaV1.8 signaling pathway in a nociceptive neuron and the inhibitory action of PF-04531083.
Quantitative Data
Pharmacokinetic Profile in Rats
| Parameter | Value | Route of Administration | Dose | Reference |
| Bioavailability | ~60% | Oral (p.o.) | 2 mg/kg | [1] |
| Bioavailability | 75.3% | Intraperitoneal (i.p.) | 50 mg/kg | [1] |
| Clearance | Low | Intravenous (i.v.) | 1 mg/kg | [1] |
In Vivo Efficacy in a Rat Neuropathic Pain Model
| Animal Model | Dose | Route of Administration | Time Point of Assessment | Effect | Reference |
| Tibial Nerve Transection (TNT) | 40 mg/kg | Not Specified | 1.5 hours post-dosing | Efficacious in reducing mechanical allodynia | [1] |
Experimental Protocols
Formulation of PF-04531083 for In Vivo Administration
For oral (p.o.) or intraperitoneal (i.p.) administration, PF-04531083 can be formulated as a suspension. A common vehicle for such compounds is a mixture of 0.5% methylcellulose (B11928114) in sterile water.
Materials:
-
PF-04531083 powder
-
Methylcellulose
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Sterile tubes and syringes
Protocol:
-
Calculate the required amount of PF-04531083 and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the appropriate amount of PF-04531083 powder.
-
In a sterile mortar or tube, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating or vortexing to ensure a uniform suspension.
-
Administer the suspension to the animals at the desired dose volume (typically 5-10 ml/kg for rats).
Tibial Nerve Transection (TNT) Model of Neuropathic Pain in Rats
This surgical procedure induces mechanical allodynia, a key feature of neuropathic pain, in the hind paw of the rodent.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors, forceps, and retractors
-
Suture material
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
Protocol:
-
Anesthetize the rat using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Shave the lateral side of the thigh and disinfect the surgical area with an antiseptic solution.
-
Make a small skin incision on the lateral aspect of the thigh.
-
Gently dissect through the biceps femoris muscle to expose the sciatic nerve and its trifurcation into the sural, common peroneal, and tibial nerves.
-
Isolate the tibial nerve and perform a tight ligation with a suture.
-
Transect the nerve distal to the ligation.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
Post-Operative Care for Rodents
Protocol:
-
Following surgery, place the animal in a clean, warm cage for recovery.[6]
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.[7][8]
-
Provide soft bedding to prevent injury to the operated limb.
-
Administer analgesics for at least 48-72 hours post-surgery.[9]
-
Ensure the animal has easy access to food and water.
-
Remove sutures or staples 7-10 days after surgery.[6]
Assessment of Mechanical Allodynia using the Von Frey Test
This test measures the withdrawal threshold of the paw in response to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying stiffness
-
Elevated wire mesh platform
-
Testing chambers
Protocol:
-
Acclimate the rats to the testing environment by placing them in the chambers on the wire mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness.[10][11]
-
Apply the filament until it just buckles, and hold for 3-5 seconds.[11]
-
A positive response is a sharp withdrawal or flinching of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[11]
-
Record the withdrawal threshold for each animal before and after administration of PF-04531083.
Experimental Workflow
Caption: Experimental workflow for evaluating PF-04531083 in a rodent model of neuropathic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
- 3. NaV1.8 channels are expressed in large, as well as small, diameter sensory afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 expression is not restricted to nociceptors in mouse peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lar.fsu.edu [lar.fsu.edu]
- 7. research.ucsb.edu [research.ucsb.edu]
- 8. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 9. journals.lapub.co.uk [journals.lapub.co.uk]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04531083 in Mouse Models of Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-04531083 is a potent and selective modulator of the voltage-gated sodium channel Nav1.8.[1] This channel is predominantly expressed in peripheral sensory neurons and has been identified as a key player in the transmission of nociceptive signals in both inflammatory and neuropathic pain states.[2][3] As a tetrodotoxin-resistant (TTX-R) channel, Nav1.8 is crucial for the generation and propagation of action potentials in nociceptors.[4] Consequently, selective blockers of Nav1.8, such as PF-04531083, are promising therapeutic agents for pain management.[1][2]
These application notes provide a comprehensive overview of the use of PF-04531083 in preclinical mouse models of pain, including recommended dosage, experimental protocols, and the underlying signaling pathways.
Data Presentation
Table 1: In Vitro Potency of PF-04531083
| Target | IC50 (µM) | Species | Assay Type |
| Nav1.8 | 0.7 | Human | Electrophysiology |
| Nav1.1 | 37 | Human | Electrophysiology |
| Nav1.5 | 37 | Human | Electrophysiology |
| Nav1.7 | 36 | Human | Electrophysiology |
| TTX-r Current | 0.54 | Rat | DRG Neuron Electrophysiology |
| TTX-R Current | 0.2 | Human | DRG Neuron Electrophysiology |
| hERG | >30 | Human | Electrophysiology |
Data sourced from MedchemExpress product information.[1]
Table 2: In Vivo Efficacy of PF-04531083 in a Rodent Model of Neuropathic Pain
| Species | Pain Model | Administration Route | Dosage (mg/kg) | Outcome |
| Rat | Tibial Nerve Transection (TNT) | Oral (p.o.) | 40 | Significant reversal of mechanical allodynia |
Note: This data is from a study in rats and should be used as a reference for designing studies in mice.[2] A specific analgesic dosage for PF-04531083 in a standard mouse model of pain has not been explicitly reported in the reviewed literature.
Experimental Protocols
General Considerations for In Vivo Studies in Mice
-
Animal Strains: Commonly used mouse strains for pain research include C57BL/6 and BALB/c.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Blinding and Randomization: To minimize bias, experimenters should be blinded to the treatment conditions, and animals should be randomly assigned to treatment groups.
Protocol 1: Inflammatory Pain Model - Complete Freund's Adjuvant (CFA)
This protocol describes the induction of inflammatory pain using CFA and subsequent assessment of thermal and mechanical hypersensitivity.
Materials:
-
PF-04531083
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline
-
Syringes and needles (for injection)
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' test)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Baseline Measurements: Before inducing inflammation, measure the baseline thermal withdrawal latency and mechanical withdrawal threshold for each mouse.
-
Induction of Inflammation: Inject 20 µL of CFA (1 mg/mL) into the plantar surface of the right hind paw of each mouse. The contralateral paw can be injected with saline as a control.
-
Drug Administration:
-
Based on studies in a mouse model of Pitt Hopkins Syndrome, PF-04531083 can be administered via intraperitoneal (i.p.) injection.[4]
-
A suggested starting dose, extrapolated from rat neuropathic pain studies, could be in the range of 10-40 mg/kg. A dose-response study is highly recommended to determine the optimal effective dose in mice.
-
Administer the selected dose of PF-04531083 or vehicle to the mice at a specified time point before behavioral testing (e.g., 60-90 minutes).
-
-
Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves' Test): At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), place the mouse in the testing apparatus and apply a radiant heat source to the plantar surface of the inflamed paw. Record the time it takes for the mouse to withdraw its paw.
-
Mechanical Allodynia (von Frey Test): At the same time points, assess the mechanical withdrawal threshold using a set of calibrated von Frey filaments. Apply the filaments to the plantar surface of the inflamed paw in ascending order of force until the mouse withdraws its paw.
-
Protocol 2: Neuropathic Pain Model - Spared Nerve Injury (SNI)
This protocol details the SNI model of neuropathic pain and the subsequent evaluation of mechanical allodynia.
Materials:
-
PF-04531083
-
Vehicle
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material
-
von Frey filaments
Procedure:
-
Baseline Measurements: Determine the pre-surgical mechanical withdrawal threshold for both hind paws of each mouse using von Frey filaments.
-
Surgical Procedure (SNI):
-
Anesthetize the mouse.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
In sham-operated animals, the nerves are exposed but not ligated or transected.
-
-
Post-operative Care and Development of Neuropathy: Allow the mice to recover for 7-14 days for the neuropathic pain phenotype to develop.
-
Drug Administration:
-
Administer PF-04531083 or vehicle via i.p. injection at the desired dose. As with the inflammatory pain model, a dose-ranging study is recommended.
-
-
Behavioral Testing (Mechanical Allodynia):
-
At various time points after drug administration, assess the mechanical withdrawal threshold of the ipsilateral (injured) and contralateral (uninjured) paws using von Frey filaments.
-
Signaling Pathways and Visualizations
Signaling Pathway of Nav1.8 in Inflammatory Pain
In inflammatory pain conditions, pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) are upregulated. TNF-α can activate the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This cascade leads to an increased expression of the SCN10A gene, which encodes for the Nav1.8 channel. The subsequent increase in Nav1.8 channels on the neuronal membrane contributes to neuronal hyperexcitability and pain hypersensitivity.
Caption: TNF-α signaling cascade in inflammatory pain.
Experimental Workflow for Preclinical Pain Models
The general workflow for evaluating the analgesic efficacy of PF-04531083 in mouse models of pain involves several key steps, from model induction to data analysis.
Caption: General experimental workflow for pain studies.
Logical Relationship of Nav1.8 Inhibition to Analgesia
The therapeutic rationale for using PF-04531083 is based on the direct inhibition of Nav1.8 channels in nociceptive neurons, which in turn reduces neuronal excitability and alleviates pain.
Caption: Mechanism of action of PF-04531083.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Characterization of PF-04531083, a Selective NaV1.8 Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] Predominantly expressed in peripheral sensory neurons, particularly the small-diameter neurons of the dorsal root ganglion (DRG), NaV1.8 is crucial for the upstroke of the action potential in these nociceptive neurons.[1] Its distinct electrophysiological properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, differentiate it from other sodium channel subtypes. These characteristics make NaV1.8 an attractive therapeutic target for the development of novel analgesics.[1]
PF-04531083 is an orally active and selective blocker of the NaV1.8 channel.[2][3] This document provides detailed application notes and protocols for the electrophysiological characterization of PF-04531083, focusing on its effects on NaV1.8 currents and neuronal excitability. The methodologies described herein are essential for determining the potency, selectivity, and mechanism of action of PF-04531083, providing critical data for its preclinical and clinical development.
Mechanism of Action: NaV1.8 Inhibition
The primary mechanism of action of PF-04531083 is the selective inhibition of the NaV1.8 voltage-gated sodium channel. By blocking this channel, PF-04531083 reduces the influx of sodium ions into nociceptive neurons, thereby dampening their excitability and reducing the propagation of pain signals. The interaction of PF-04531083 with the NaV1.8 channel is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).
Data Presentation
Table 1: In Vitro Potency and Selectivity of PF-04531083
This table summarizes the inhibitory activity of PF-04531083 against human NaV1.8 and other relevant ion channels. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the channel's activity.
| Target Channel | Cell Line | Electrophysiology Method | IC50 (µM) | Reference(s) |
| hNaV1.8 | Recombinant | Manual Patch Clamp | 0.19 | [2][3] |
| hNaV1.1 | Recombinant | Not Specified | 37 | [2][3] |
| hNaV1.5 | Recombinant | Not Specified | 37 | [2][3] |
| hNaV1.7 | Recombinant | Not Specified | 36 | [2][3] |
| TTX-r rat DRG | Primary Neurons | Manual Patch Clamp | 0.54 | [2] |
| TTX-R hDRG | Primary Neurons | Manual Patch Clamp | 0.2 | [2][3] |
| hERG | Recombinant | Not Specified | >30 | [2][3] |
TTX-r: Tetrodotoxin-resistant; DRG: Dorsal Root Ganglion; h: human.
Table 2: Effect of NaV1.8 Inhibition on Dorsal Root Ganglion (DRG) Neuron Action Potential Properties
This table outlines the expected qualitative and quantitative effects of NaV1.8 inhibition on the action potential characteristics of DRG neurons. While specific data for PF-04531083 is limited in the public domain, the table is populated with data from studies on other selective NaV1.8 inhibitors and NaV1.8 knockout models to provide a predictive framework.
| Action Potential Parameter | Effect of NaV1.8 Inhibition | Rationale/Supporting Evidence | Reference(s) |
| Action Potential Threshold | More depolarized (increased) | NaV1.8 contributes to setting the threshold for firing. | [4] |
| Action Potential Amplitude | Reduced | NaV1.8 is a major contributor to the upstroke of the action potential. | [5] |
| Action Potential Upstroke Velocity (dV/dt) | Reduced | Slower rate of depolarization due to decreased Na+ influx. | [5] |
| Firing Frequency | Reduced | Inhibition of NaV1.8 dampens the neuron's ability to fire repetitively. | [6][7] |
Experimental Protocols
The following protocols describe standard electrophysiology experiments to characterize the effects of PF-04531083 on NaV1.8 channels.
Cell Culture and Preparation
-
Cell Lines: HEK293 or CHO cells stably expressing human NaV1.8 (hNaV1.8) are recommended for studying the direct effects on the channel.
-
Primary Neurons: Dorsal root ganglion (DRG) neurons isolated from rodents or obtained from human donors are ideal for studying the effects in a native environment.
-
Culture Conditions: Cells should be cultured under standard conditions (37°C, 5% CO2) in appropriate media. For primary neurons, media should be supplemented with nerve growth factor (NGF) to promote survival and NaV1.8 expression.
Electrophysiology Setup
A standard patch-clamp electrophysiology rig is required.[8] Key components include:
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and digitizer
-
Perfusion system for drug application
-
Data acquisition and analysis software (e.g., pCLAMP)
Solutions
For Voltage-Clamp Recordings of NaV1.8 Currents:
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate NaV1.8 currents in DRG neurons, add 300 nM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.
For Current-Clamp Recordings of Action Potentials in DRG Neurons:
-
Intracellular Solution (in mM): 140 K-Gluconate, 10 NaCl, 2 Mg-ATP, 0.3 Na-GTP, 10 HEPES; pH adjusted to 7.3 with KOH.
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
Voltage-Clamp Protocols for NaV1.8 Characterization
1. Tonic Block Protocol:
-
Objective: To determine the concentration-dependent inhibition of NaV1.8 by PF-04531083 at a resting membrane potential.
-
Holding Potential: -100 mV
-
Test Pulse: Depolarize to 0 mV for 50 ms (B15284909) every 10-20 seconds to minimize use-dependent effects.
-
Procedure:
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of PF-04531083.
-
At each concentration, allow the block to reach a steady state before recording.
-
Wash out the compound to assess the reversibility of the block.
-
-
Data Analysis: Plot the fractional block at each concentration and fit the data with the Hill equation to determine the IC50 value.
2. State-Dependent Block Protocol (Inactivated State):
-
Objective: To assess the affinity of PF-04531083 for the inactivated state of the NaV1.8 channel.
-
Holding Potential: -100 mV
-
Conditioning Pulse: Depolarize to a voltage that induces significant inactivation (e.g., -30 mV to -10 mV) for 500 ms.
-
Test Pulse: Immediately following the conditioning pulse, depolarize to 0 mV for 50 ms.
-
Procedure: Similar to the tonic block protocol, apply increasing concentrations of PF-04531083.
-
Data Analysis: Determine the IC50 for the inactivated state and compare it to the tonic block IC50 to assess state dependence. A lower IC50 for the inactivated state indicates preferential binding to this conformation.
3. Use-Dependent (Frequency-Dependent) Block Protocol:
-
Objective: To determine if the inhibitory effect of PF-04531083 is enhanced by repetitive channel activation.
-
Holding Potential: -100 mV
-
Pulse Train: Apply a train of depolarizing pulses to 0 mV for 20 ms at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Procedure:
-
Record the current response to the pulse train in the absence of the compound.
-
Apply PF-04531083 and allow the tonic block to reach a steady state.
-
Record the current response to the same pulse train in the presence of the compound.
-
-
Data Analysis: Measure the peak current for each pulse in the train and normalize it to the peak current of the first pulse. A progressive decrease in the normalized current during the train in the presence of the compound indicates use-dependent block.
Current-Clamp Protocol for Action Potential Analysis in DRG Neurons
-
Objective: To evaluate the effect of PF-04531083 on the excitability of nociceptive neurons.
-
Recording Mode: Current-clamp.
-
Procedure:
-
Establish a stable resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to determine the action potential threshold and firing frequency in the absence of the compound.
-
Apply different concentrations of PF-04531083 and repeat the current injections.
-
-
Data Analysis: Measure and compare the following parameters before and after drug application:
-
Resting membrane potential
-
Action potential threshold (current required to elicit the first action potential)
-
Action potential amplitude
-
Action potential upstroke velocity (maximum dV/dt)
-
Number of action potentials fired during a sustained depolarizing pulse (firing frequency)
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the electrophysiological characterization of PF-04531083. By systematically evaluating its effects on NaV1.8 currents and neuronal action potentials, researchers can gain a deeper understanding of its mechanism of action and its potential as a novel analgesic. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation in the ongoing research and development of NaV1.8-targeted therapies.
References
- 1. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of Na(v)1.8 sodium channels to action potential electrogenesis in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contusive spinal cord injury causes Nav1.8 dysfunction to upregulate small sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: PF-04531083 Dissolution for Cell Culture
Introduction
PF-04531083 is a potent and selective blocker of the voltage-gated sodium channel NaV1.8.[1][2] This channel is primarily expressed in the peripheral nervous system, particularly in nociceptive neurons of the dorsal root ganglion (DRG), and plays a crucial role in pain signaling.[3][4] Due to its specificity, PF-04531083 is a valuable tool for research into neuropathic and inflammatory pain.[1][2] It is an orally active, blood-brain barrier penetrant compound, which also makes it relevant for CNS-related studies.[2][5][6] Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell culture experiments. This document provides a detailed protocol for the dissolution of PF-04531083 for use in in vitro studies.
Mechanism of Action
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells.[4] The NaV1.8 subtype, encoded by the SCN10A gene, is characterized by its resistance to tetrodotoxin (B1210768) (TTX) and its distinct biophysical properties, including slower inactivation kinetics, which contribute to cellular hyperexcitability in nociceptive neurons.[3] PF-04531083 selectively inhibits the NaV1.8 channel, thereby reducing the influx of sodium ions and dampening neuronal excitability. This targeted action makes it a subject of interest for investigating pain pathways and other neurological conditions where NaV1.8 may be dysregulated.[4][5]
Data and Properties
The following tables summarize the key quantitative data for PF-04531083.
Table 1: Chemical Properties
| Property | Value |
| Molecular Weight | 357.79 g/mol |
| Chemical Formula | C₁₇H₁₆F₃N₅O |
| CAS Number | 1079400-07-9 |
Table 2: Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 120 mg/mL (approx. 335 mM)[1] | Sonication is recommended[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (approx. 11.18 mM)[1] | For in vivo formulation[1] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| In DMSO | -80°C | 1 year[1] |
Experimental Protocols
This section provides a detailed methodology for preparing PF-04531083 solutions for typical cell culture applications.
Materials:
-
PF-04531083 powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile, complete cell culture medium appropriate for your cell line
-
Pipettes and sterile, filtered pipette tips
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM)
It is standard practice to prepare a highly concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium. This minimizes the final concentration of the solvent (DMSO) in the culture, which can be toxic to cells at higher concentrations (typically >0.5%).
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 357.79 g/mol = 0.003578 g = 3.58 mg
-
Therefore, weigh out approximately 3.58 mg of PF-04531083 powder.
-
-
Dissolution:
-
Aseptically add the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
-
Sonication (Recommended):
-
If the solution is not completely clear, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[1]
-
-
Sterilization (Optional):
-
If necessary, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for up to one year.[1]
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
The final working concentration of PF-04531083 will depend on the specific experiment and cell type. The IC₅₀ for human NaV1.8 is approximately 0.7 µM.[2] A typical starting point for experiments might be in the range of 0.1 to 10 µM.
-
Thaw the Stock Solution:
-
Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.
-
-
Serial Dilution (if necessary):
-
It is recommended to perform an intermediate dilution of the stock solution in sterile cell culture medium or a buffered salt solution (e.g., PBS) before adding it to the final cell culture. This helps ensure a more uniform mixture.
-
-
Final Dilution:
-
Add the appropriate volume of the stock solution to your pre-warmed, complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 1 µM PF-04531083:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) x V₁ = (1 µM) x (1000 µL)
-
V₁ = 0.1 µL
-
-
Add 0.1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Important: The final concentration of DMSO should be kept as low as possible (ideally ≤0.1%). In this example, the final DMSO concentration is 0.01%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Application to Cells:
-
Mix the medium containing PF-04531083 gently but thoroughly by pipetting.
-
Remove the existing medium from your cell culture plates and replace it with the treatment medium.
-
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of PF-04531083.
Caption: Workflow for preparing PF-04531083 solutions.
Caption: Mechanism of action of PF-04531083.
References
- 1. PF 04531083 | Sodium Channel | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-04531083 Administration in Preclinical Respiratory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04531083 is a potent and selective blocker of the voltage-gated sodium channel NaV1.8.[1] Preclinical research has demonstrated its potential for mitigating respiratory abnormalities in a murine model of Pitt Hopkins Syndrome (PTHS), a rare neurodevelopmental disorder.[1] PTHS is caused by haploinsufficiency of the TCF4 gene and is often characterized by disordered breathing, including episodes of hyperventilation and apnea.[2][3] This document provides detailed application notes and protocols for the administration of PF-04531083 in preclinical respiratory studies, based on findings from key research.
The underlying mechanism involves the aberrant expression of NaV1.8 in the retrotrapezoid nucleus (RTN), a critical respiratory control center in the brainstem, due to Tcf4 mutation. PF-04531083 has been shown to rescue breathing abnormalities in the Tcf4tr/+ mouse model of PTHS by inhibiting this ectopic NaV1.8 activity.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of PF-04531083 on respiratory parameters in the Tcf4tr/+ mouse model of Pitt Hopkins Syndrome.
Table 1: Effect of PF-04531083 on Breathing Frequency and Tidal Volume
| Genotype/Treatment | Breathing Frequency (breaths/min) | Tidal Volume (mL) | Minute Ventilation (mL/min) |
| Wild-Type (Vehicle) | ~200 | ~0.2 | ~40 |
| Tcf4tr/+ (Vehicle) | Significantly higher than WT | No significant change | Significantly higher than WT |
| Tcf4tr/+ (PF-04531083) | Reduced towards WT levels | No significant change | Reduced towards WT levels |
Note: Approximate values are derived from graphical representations in the source literature. For precise values, refer to the original publication.
Table 2: Effect of PF-04531083 on Apnea and Sighs
| Genotype/Treatment | Apneas (events/hour) | Sighs (events/hour) |
| Wild-Type (Vehicle) | Low incidence | Normal frequency |
| Tcf4tr/+ (Vehicle) | Significantly increased | Significantly decreased |
| Tcf4tr/+ (PF-04531083) | Significantly reduced | Increased towards WT levels |
Note: Approximate values are derived from graphical representations in the source literature. For precise values, refer to the original publication.
Experimental Protocols
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J background
-
Model: Tcf4tr/+ mouse model of Pitt Hopkins Syndrome. These mice have a heterozygous truncation mutation in the Tcf4 gene.
-
Control: Wild-type littermates (Tcf4+/+) should be used as controls.
-
Age: Adult mice (e.g., 2-4 months old) are typically used.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
PF-04531083 Formulation and Administration
-
Formulation: PF-04531083 is dissolved in a vehicle suitable for intraperitoneal injection. A common vehicle is a solution of 10% DMSO, 10% Tween 80, and 80% saline.
-
Dosage: A dose of 40 mg/kg has been shown to be effective.[1]
-
Protocol for Intraperitoneal Injection:
-
Weigh the mouse to accurately calculate the injection volume.
-
Restrain the mouse appropriately. For a one-person injection, the mouse can be scruffed. For a two-person injection, one person can restrain the mouse while the other injects.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Inject the calculated volume of the PF-04531083 solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Whole-Body Plethysmography for Respiratory Monitoring
Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained animals.[6][7][8][9][10]
-
Apparatus: A whole-body plethysmography chamber (e.g., Buxco) connected to a transducer and data acquisition system.
-
Calibration: Calibrate the system before each experiment according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.
-
Acclimation: Place the mouse in the plethysmography chamber for a period of at least 30-60 minutes to acclimate to the new environment before recording baseline data. This helps to reduce stress-induced artifacts in the respiratory recordings.
-
Experimental Timeline:
-
Record baseline respiratory parameters for a defined period (e.g., 30-60 minutes).
-
Administer PF-04531083 or vehicle via IP injection.
-
Return the mouse to the plethysmography chamber.
-
Allow a 30-minute absorption period before starting post-injection recordings.
-
Record respiratory parameters for a defined period (e.g., 60-90 minutes) post-injection.
-
-
Data Analysis:
-
Use appropriate software (e.g., FinePointe software) to analyze the raw pressure signal.
-
The following parameters are typically quantified:
-
Breathing Frequency (f): The number of breaths per minute.
-
Tidal Volume (VT): The volume of air inhaled or exhaled during a normal breath.
-
Minute Ventilation (VE): The total volume of air inhaled or exhaled per minute (VE = f x VT).
-
Apnea: A pause in breathing.
-
Sigh: A deep inspiration.
-
-
Data should be averaged over specific time intervals and compared between experimental groups.
-
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disordered breathing in a Pitt-Hopkins syndrome model involves Phox2b-expressing parafacial neurons and aberrant Nav1.8 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apnea and Hyperventilation - Pitt Hopkins Research Foundation [pitthopkins.org]
- 4. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plethysmography measurements of respiratory function in conscious unrestrained mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel 1.8 (NaV1.8), encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG)[1][2][3][4]. Its crucial role in the upstroke of the action potential in nociceptive neurons makes it a key target for the development of novel analgesics for inflammatory and neuropathic pain[1][2][5]. PF-04531083 is an orally active and selective blocker of NaV1.8, demonstrating potential for the treatment of various pain states[3][6][7].
These application notes provide detailed protocols for the characterization of NaV1.8 currents and their inhibition by PF-04531083 using whole-cell patch-clamp electrophysiology.
Data Presentation
Quantitative Analysis of PF-04531083 Inhibition
The inhibitory activity of PF-04531083 on NaV1.8 and other voltage-gated sodium channels can be quantified to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Channel | Cell Line | IC50 (µM) | Reference |
| Human NaV1.8 | HEK293 | 0.19 | [6][8] |
| Human NaV1.8 | Not Specified | 0.7 | [3][6] |
| TTX-R rat DRG | Primary Neurons | 0.54 | [6] |
| TTX-R human DRG | Primary Neurons | 0.2 | [6] |
| Human NaV1.1 | Not Specified | 37 | [6] |
| Human NaV1.5 | Not Specified | 37 | [6] |
| Human NaV1.7 | Not Specified | 36 | [6] |
| hERG | Not Specified | >30 | [6] |
Table 1: Potency and selectivity of PF-04531083 against various ion channels.
Experimental Protocols
Cell Culture and Preparation
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.8 (hNaV1.8).
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418) to maintain stable expression.
Procedure:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
For electrophysiology, plate cells onto glass coverslips 24-48 hours before recording to achieve isolated, healthy-looking cells.
Solutions for Patch-Clamp Recording
| Solution | Component | Concentration (mM) |
| Internal (Pipette) | CsF | 105 |
| CsCl | 40 | |
| NaCl | 10 | |
| EGTA | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with CsOH | ||
| External (Bath) | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 1.5 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| D-Glucose | 10 | |
| pH adjusted to 7.4 with NaOH |
Table 2: Composition of internal and external solutions for whole-cell patch-clamp recording of NaV1.8 currents.
Note: To isolate NaV1.8 currents, it is recommended to include blockers for other channels in the external solution, such as 400 nM Tetrodotoxin (TTX) to block endogenous TTX-sensitive sodium channels in some cell lines[1].
Whole-Cell Patch-Clamp Protocol
Equipment:
-
Inverted microscope
-
Micromanipulator
-
Patch-clamp amplifier and digitizer
-
Perfusion system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Pull glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting voltage-clamp protocols.
Voltage-Clamp Protocols for Characterizing PF-04531083 Inhibition
a) Tonic Block Protocol:
-
Objective: To determine the concentration-dependent inhibition of NaV1.8 by PF-04531083 from a resting state.
-
Holding Potential: -120 mV.
-
Test Pulse: Depolarize to 0 mV for 50 ms (B15284909) every 10-20 seconds.
-
Procedure:
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of PF-04531083.
-
Allow the block to reach a steady-state at each concentration before recording.
-
Wash out the compound to assess the reversibility of the block.
-
-
Data Analysis: Plot the fractional block at each concentration and fit the data with the Hill equation to determine the IC50 value.
b) State-Dependent Block Protocol (Inactivated State):
-
Objective: To assess the affinity of PF-04531083 for the inactivated state of the NaV1.8 channel.
-
Holding Potential: -120 mV.
-
Conditioning Pulse: Depolarize to a voltage that induces significant inactivation (e.g., -30 mV) for 500 ms.
-
Test Pulse: Depolarize to 0 mV for 50 ms immediately following the conditioning pulse.
-
Procedure: Similar to the tonic block protocol, apply increasing concentrations of PF-04531083.
-
Data Analysis: Determine the IC50 for the inactivated state and compare it to the tonic block IC50 to assess state dependence.
c) Frequency-Dependent (Use-Dependent) Block Protocol:
-
Objective: To determine if the inhibitory effect of PF-04531083 is enhanced by repetitive channel activation.
-
Holding Potential: -120 mV.
-
Pulse Train: A series of depolarizing pulses to 0 mV for 20 ms at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Procedure:
-
Record a control pulse train in the absence of the compound.
-
Apply PF-04531083 at a concentration around its tonic IC50.
-
Record the pulse train again in the presence of the compound.
-
-
Data Analysis: Compare the reduction in peak current amplitude during the pulse train in the presence and absence of the compound.
Visualizations
NaV1.8 Signaling in Nociception
Caption: Role of NaV1.8 in pain signaling and its inhibition by PF-04531083.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for patch-clamp analysis of NaV1.8 currents with PF-04531083.
References
- 1. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF 04531083 | Sodium Channel | TargetMol [targetmol.com]
- 8. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04531083 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04531083 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8 (SCN10A). Nav1.8 is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG)[1]. These channels play a crucial role in the generation and propagation of action potentials in response to noxious stimuli[1]. By blocking Nav1.8, PF-04531083 reduces neuronal hyperexcitability, thereby offering a targeted mechanism for analgesia in various pain states. Preclinical studies have demonstrated the efficacy of PF-04531083 in models of neuropathic and inflammatory pain[1][2].
These application notes provide detailed protocols for utilizing PF-04531083 in common behavioral assays for pain in rodents, along with a summary of available efficacy data.
Mechanism of Action: Nav1.8 Inhibition in Nociceptors
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. Upon noxious stimulation (e.g., mechanical, thermal, or chemical), nociceptors depolarize. This depolarization triggers the opening of voltage-gated sodium channels, including Nav1.8. The influx of sodium ions through these channels leads to further depolarization, culminating in the generation of an action potential. This electrical signal is then transmitted along the sensory nerve to the spinal cord and ultimately to the brain, where it is perceived as pain.
PF-04531083 selectively binds to and inhibits the Nav1.8 channel, preventing the influx of sodium ions. This action raises the threshold for action potential firing in nociceptors, effectively dampening the pain signal at its source.
References
Application Notes and Protocols: Calcium Imaging with PF-04531083 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04531083 is a potent and selective blocker of the voltage-gated sodium channel NaV1.8, also known as the sensory neuron-specific sodium channel (SNS).[1][2] NaV1.8 plays a crucial role in the generation and propagation of action potentials in nociceptive primary sensory neurons, making it a key target for the development of novel analgesics.[3][4] While PF-04531083 directly modulates sodium influx, its activity has significant downstream effects on intracellular calcium homeostasis, particularly in excitable cells like neurons.
This document provides detailed application notes and protocols for utilizing PF-04531083 in calcium imaging studies with primary neurons. The focus is on indirectly monitoring the effect of NaV1.8 blockade on neuronal activity-dependent calcium influx. These protocols are designed for researchers interested in elucidating the role of NaV1.8 in sensory neuron excitability and its impact on calcium signaling.
Principle of the Assay
In primary sensory neurons, depolarization events leading to action potentials are mediated by the influx of sodium ions through voltage-gated sodium channels, including NaV1.8. This depolarization, in turn, activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium and a transient increase in intracellular calcium concentration ([Ca²⁺]i). By using fluorescent calcium indicators, these changes in [Ca²⁺]i can be visualized and quantified.
PF-04531083, as a NaV1.8 blocker, is expected to reduce the frequency and amplitude of action potentials in response to noxious stimuli. This reduction in neuronal firing will subsequently lead to a decreased activation of VGCCs and a diminished intracellular calcium response. Calcium imaging thus provides a functional readout of NaV1.8 channel activity and the efficacy of its blockade by PF-04531083.
Data Presentation
Quantitative Analysis of PF-04531083 Effects on [Ca²⁺]i Transients
The following tables summarize hypothetical data from calcium imaging experiments in primary dorsal root ganglion (DRG) neurons stimulated with a chemical agonist (e.g., capsaicin) in the presence and absence of PF-04531083.
Table 1: Effect of PF-04531083 on the Amplitude of Capsaicin-Induced Calcium Transients
| Treatment Group | N (cells) | Mean Peak Fluorescence Intensity (ΔF/F₀) | Standard Deviation | % Inhibition |
| Vehicle Control | 50 | 2.85 | 0.45 | - |
| PF-04531083 (1 µM) | 50 | 1.28 | 0.32 | 55.1% |
| PF-04531083 (10 µM) | 50 | 0.62 | 0.18 | 78.2% |
Table 2: Effect of PF-04531083 on the Frequency of Spontaneous Calcium Transients
| Treatment Group | N (cells) | Mean Frequency (events/min) | Standard Deviation | % Reduction |
| Vehicle Control | 45 | 5.2 | 1.1 | - |
| PF-04531083 (1 µM) | 45 | 2.1 | 0.8 | 59.6% |
| PF-04531083 (10 µM) | 45 | 0.8 | 0.5 | 84.6% |
Selectivity Profile of PF-04531083
The following table presents the reported half-maximal inhibitory concentrations (IC₅₀) of PF-04531083 for various human voltage-gated sodium channels.
Table 3: IC₅₀ Values of PF-04531083 for Human Sodium Channel Subtypes
| Channel Subtype | IC₅₀ (µM) |
| hNaV1.8 | 0.7 |
| hNaV1.1 | 37 |
| hNaV1.5 | 37 |
| hNaV1.7 | 36 |
| TTX-r rat DRG | 0.54 |
| TTX-R hDRG | 0.2 |
Data sourced from MedchemExpress.[1]
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Primary neurons (e.g., dorsal root ganglion neurons from rodents)
-
Cell culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Poly-D-lysine and laminin-coated coverslips or plates
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
PF-04531083 (stock solution prepared in DMSO)
-
Neuronal stimulant (e.g., Capsaicin, high potassium solution)
-
Microplate reader or fluorescence microscope equipped for live-cell imaging
Protocol 1: Preparation of Primary Neurons
-
Isolate dorsal root ganglia (DRG) from neonatal or adult rodents following approved animal protocols.
-
Digest the ganglia in a solution containing collagenase and dispase for 30-60 minutes at 37°C.
-
Mechanically dissociate the neurons by gentle trituration.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated coverslips or microplates.
-
Culture the neurons in a humidified incubator at 37°C and 5% CO₂ for 24-48 hours before imaging.
Protocol 2: Calcium Indicator Loading
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the neurons and wash gently with HBSS.
-
Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C or room temperature, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 15 minutes before imaging.
Protocol 3: Calcium Imaging Procedure
-
Place the coverslip or microplate onto the stage of the fluorescence microscope or into the microplate reader.
-
Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
-
Apply a neuronal stimulant (e.g., 100 nM capsaicin or 50 mM KCl) to elicit a calcium response. Record the fluorescence changes over time.
-
After the response returns to baseline, wash the cells with HBSS.
-
Incubate the neurons with the desired concentration of PF-04531083 (e.g., 1-10 µM) for 10-15 minutes. A vehicle control (DMSO) should be run in parallel.
-
Re-apply the same neuronal stimulant in the continued presence of PF-04531083.
-
Record the fluorescence changes over time.
Data Analysis
-
For each cell, calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
-
Normalize the fluorescence change by dividing ΔF by F₀ (ΔF/F₀).
-
For experiments monitoring spontaneous activity, quantify the frequency of calcium transients (events per minute).
-
Compare the amplitude and/or frequency of calcium transients before and after the application of PF-04531083.
-
Calculate the percentage inhibition of the calcium response by PF-04531083.
Troubleshooting
-
Low signal-to-noise ratio: Optimize the dye loading concentration and incubation time. Ensure the imaging system is properly configured.
-
Cell death: Reduce the dye concentration or incubation time. Ensure all solutions are at the correct pH and osmolarity.
-
No response to stimulant: Confirm the expression of the target receptor (e.g., TRPV1 for capsaicin) in the primary neuron culture. Check the activity of the stimulant.
-
Inconsistent results: Ensure consistent cell plating density and culture conditions. Prepare fresh solutions for each experiment.
Conclusion
PF-04531083 is a valuable pharmacological tool for investigating the role of NaV1.8 in the excitability of primary sensory neurons. The protocols outlined in this document provide a framework for using calcium imaging as a functional readout to assess the inhibitory effects of PF-04531083 on neuronal activity. These methods can be adapted to study various aspects of sensory neuron physiology and to screen for novel modulators of NaV1.8.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-04531083 for Studying Dorsal Root Ganglion Neuron Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04531083 is a potent and selective, orally active blocker of the voltage-gated sodium channel NaV1.8.[1][2] This channel, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, particularly in the nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG).[3] NaV1.8 channels are tetrodotoxin-resistant (TTX-R) and play a critical role in the upstroke of the action potential and in regulating firing frequency in these neurons.[2][4] Due to its high expression in nociceptors and its role in mediating pain signals, NaV1.8 is a significant target for the development of novel analgesics.[3][5][6] PF-04531083 serves as a valuable pharmacological tool for investigating the specific contribution of NaV1.8 to DRG neuron excitability, action potential generation, and its role in preclinical models of inflammatory and neuropathic pain.[3][7]
Mechanism of Action
Voltage-gated sodium channels are essential for initiating and propagating action potentials in excitable cells like neurons.[8] In DRG neurons, a noxious stimulus leads to depolarization of the cell membrane. This depolarization activates NaV1.8 channels, causing a rapid influx of sodium ions (Na+), which drives the rising phase of the action potential.[4] The action potential then propagates along the axon to the central nervous system, where it is perceived as pain. PF-04531083 selectively binds to and inhibits the NaV1.8 channel, preventing this ion influx. By blocking NaV1.8, PF-04531083 effectively dampens the excitability of nociceptive DRG neurons and reduces the transmission of pain signals.
Data Presentation: Potency and Selectivity
PF-04531083 demonstrates significant potency for the human NaV1.8 channel and selectivity over other key sodium channel subtypes and the hERG channel, which is crucial for predicting cardiac safety.
| Target/Assay | Cell Type | Assay Method | IC50 (µM) | Reference |
| Human NaV1.8 | HEK293 | Manual Patch Clamp | 0.19 | [1] |
| Human NaV1.8 | HEK293 | VSP-FRET | 0.7 | [1][2] |
| Human DRG (TTX-R) | Primary Neurons | Electrophysiology | 0.2 | [1] |
| Rat DRG (TTX-R) | Primary Neurons | Electrophysiology | 0.54 | [1][7] |
| Human NaV1.7 | HEK293 | FRET | 36 | [1] |
| Human NaV1.1 | HEK293 | Not Specified | 37 | [1] |
| Human NaV1.5 | HEK293 | Not Specified | 37 | [1] |
| hERG | Not Specified | Not Specified | >30 | [1] |
TTX-R: Tetrodotoxin-Resistant current, primarily mediated by NaV1.8 in DRG neurons. VSP-FRET: Voltage-Sensing Phosphatase Fluorescence Resonance Energy Transfer.
Experimental Protocols
Protocol 1: Preparation of Acutely Dissociated DRG Neurons for Electrophysiology
This protocol describes the isolation and preparation of DRG neurons from rodents for subsequent in vitro analysis, such as patch-clamp electrophysiology.
Materials:
-
Euthanasia solution (e.g., CO2, isoflurane, approved injectable)
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS), cold
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Enzymes: Collagenase Type IV, Trypsin
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Poly-D-lysine and laminin-coated coverslips
-
Sterile dissection tools
Procedure:
-
Euthanasia and Dissection: Euthanize the animal according to approved institutional guidelines (IACUC). Spray the dorsal surface with 70% ethanol. Make a midline incision to expose the spinal column.
-
Ganglia Extraction: Carefully perform a laminectomy to expose the DRGs located along the spinal cord. Using fine forceps, gently pluck the DRGs (e.g., lumbar L4/L5 for sciatic nerve studies) and place them immediately into ice-cold HBSS.
-
Enzymatic Digestion:
-
Transfer the ganglia to a solution containing Collagenase and Trypsin in DMEM.
-
Incubate at 37°C for 30-60 minutes, with gentle agitation, until the tissue is softened. The exact time may require optimization.
-
-
Mechanical Dissociation:
-
Stop the digestion by adding an equal volume of pre-warmed DMEM/F12 with 10% FBS to inactivate the enzymes.
-
Centrifuge the cell suspension at low speed (e.g., 1000 rpm for 5 minutes).
-
Resuspend the pellet in fresh culture medium.
-
Gently triturate the tissue using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is achieved. Avoid creating bubbles.
-
-
Plating: Plate the dissociated neurons onto poly-D-lysine/laminin-coated coverslips. Allow the cells to adhere for at least 2 hours before use. For patch-clamp experiments, neurons are typically used within 2-24 hours post-dissociation.[9]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps to measure NaV1.8-mediated TTX-R currents in dissociated DRG neurons and assess the inhibitory effect of PF-04531083.
Solutions:
-
External Solution (mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, and 0.3 Tetrodotoxin (TTX) to block TTX-sensitive channels. Adjust pH to 7.4 with NaOH.
-
Internal Pipette Solution (mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Cesium is used to block potassium channels).
Procedure:
-
Setup: Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope. Perfuse with the external solution containing TTX.
-
Obtain Whole-Cell Configuration:
-
Using a micromanipulator, approach a small-diameter neuron (<30 µm, likely a nociceptor) with a glass micropipette (resistance 3-5 MΩ) filled with the internal solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Apply a brief, stronger suction pulse to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit inward Na+ currents.
-
Record stable baseline currents for several minutes.
-
-
Compound Application: Perfuse the chamber with the external solution now containing PF-04531083 at the desired concentration (e.g., starting from 0.1 µM to 10 µM for a dose-response curve).
-
Analysis: Allow the effect of the compound to reach a steady state (typically 2-5 minutes). Record the inhibited currents using the same voltage protocol. Calculate the percentage of inhibition by comparing the peak current amplitude before and after drug application.
Protocol 3: In Vivo Assessment in a Neuropathic Pain Model
This protocol is based on the tibial nerve transection (TNT) model in rats, where PF-04531083 has shown efficacy.[3][7] The endpoint is the assessment of mechanical allodynia (pain in response to a non-painful stimulus).
Materials:
-
Adult male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical tools
-
PF-04531083 and a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration
-
Von Frey filaments (for assessing mechanical sensitivity)
-
Elevated mesh platform testing chambers
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and handling for several days before the experiment to minimize stress-induced responses.
-
TNT Surgery:
-
Anesthetize the rat.
-
Make a small incision at the level of the popliteal fossa of one hind limb to expose the sciatic nerve and its branches.
-
Isolate the tibial nerve and tightly ligate it. Transect the nerve distal to the ligation and remove a small section to prevent regeneration.
-
Close the wound with sutures.
-
-
Neuropathy Development: Allow the animals to recover for approximately 14 days, during which time mechanical allodynia develops in the ipsilateral (operated) paw.
-
Baseline Testing:
-
Place the rat in a testing chamber with a mesh floor.
-
Use the "up-down" method with von Frey filaments to determine the 50% paw withdrawal threshold (PWT). Apply filaments of increasing force to the plantar surface of the ipsilateral paw until a withdrawal response is observed.
-
-
Dosing and Post-Dose Testing:
-
Analysis: A significant increase in the PWT in the PF-04531083-treated group compared to the vehicle-treated group indicates an anti-allodynic (analgesic) effect.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of Na(v)1.8 sodium channels to action potential electrogenesis in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a new class of potent inhibitors of the voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-04531083 solubility issues and solutions
Welcome to the technical support center for PF-04531083. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the handling and use of PF-04531083 in experimental settings.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PF-04531083, with a focus on solubility problems.
Q1: My PF-04531083 is not dissolving properly in my aqueous buffer (e.g., PBS). What should I do?
A1: PF-04531083 has low aqueous solubility. Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in precipitation. To achieve a clear solution, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
-
Recommended Solvent: The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). PF-04531083 is soluble in DMSO at a concentration of 120 mg/mL.[1]
-
Dissolution Technique: To aid dissolution, sonication is recommended.[1]
-
Working Solution Preparation: Once you have a clear, concentrated stock solution in DMSO, you can perform serial dilutions into your aqueous buffer to reach the desired final concentration for your experiment. It is crucial to ensure that the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.1% for most cell-based assays).
Q2: I've prepared a working solution of PF-04531083 in my cell culture medium, but I'm observing precipitation over time. How can I prevent this?
A2: Precipitation of PF-04531083 in cell culture medium can occur if the final concentration of the compound exceeds its solubility limit in the aqueous environment of the medium, or if the compound is unstable in the medium over time.
-
Check Final Concentration: Ensure that the final concentration of PF-04531083 in your cell culture medium is as low as possible while still being effective for your experiment.
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions from your DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods. If a solution appears as a suspension, it should be prepared and used immediately.[1]
-
Use of Co-solvents (for in vivo studies): For in vivo experiments where higher concentrations may be needed, a co-solvent system can be employed. A successfully used formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, which can solubilize PF-04531083 at 4 mg/mL.[1] Another option is 10% DMSO in 90% corn oil. For these complex formulations, sequential addition of solvents and sonication are recommended to ensure complete dissolution.
Q3: I am concerned about the potential toxicity of DMSO in my cell culture experiments. What is a safe concentration to use?
A3: DMSO can be toxic to cells at higher concentrations. For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium below 0.1%. However, the tolerance to DMSO can vary between cell types. It is always good practice to include a vehicle control in your experiments (i.e., cells treated with the same final concentration of DMSO as your experimental group) to account for any effects of the solvent itself. For in vivo studies in normal mice, the DMSO concentration should generally be kept below 10%.[1]
Frequently Asked Questions (FAQs)
Q4: What is the recommended storage condition for PF-04531083?
A4:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1]
-
In Solvent: Stock solutions in DMSO should be stored at -80°C and are stable for up to 1 year.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action of PF-04531083?
A5: PF-04531083 is a selective blocker of the voltage-gated sodium channel NaV1.8.[1] This channel is predominantly expressed in peripheral sensory neurons, specifically in small-diameter C-fibers, which are involved in the transmission of pain signals (nociception).[2] By blocking NaV1.8, PF-04531083 can inhibit the generation and propagation of action potentials in these neurons, thereby reducing the sensation of pain. It has been studied for its potential role in treating neuropathic and inflammatory pain.[1]
Data Presentation
Table 1: Solubility of PF-04531083 in Various Solvents
| Solvent/Formulation | Concentration | Molar Equivalent | Notes |
| DMSO | 120 mg/mL | 335.39 mM | Sonication is recommended for dissolution.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL | 11.18 mM | For in vivo use. Sonication is recommended.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | ≥ 5.81 mM | For in vivo use. |
| 10% DMSO + 90% corn oil | ≥ 2.08 mg/mL | ≥ 5.81 mM | For in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of PF-04531083 in DMSO
-
Materials:
-
PF-0453108aliquot (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
-
Procedure:
-
Equilibrate the PF-04531083 vial to room temperature before opening.
-
Weigh out the desired amount of PF-04531083 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.358 mg of PF-04531083 (Molecular Weight = 357.79 g/mol ).
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM PF-04531083 stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM PF-04531083 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing.
-
Add the working solution to your cell cultures immediately.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (generally <0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Mandatory Visualization
Caption: Role of NaV1.8 in Nociceptive Signaling and Inhibition by PF-04531083.
Caption: Troubleshooting Workflow for PF-04531083 Solubility Issues.
References
Technical Support Center: Optimizing PF-04531083 Concentration for Electrophysiology
This technical support center is designed for researchers, scientists, and drug development professionals utilizing PF-04531083 in electrophysiology experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the successful optimization of PF-04531083 concentration for your studies.
Frequently Asked Questions (FAQs)
Q1: What is PF-04531083 and what is its primary mechanism of action?
PF-04531083 is a selective blocker of the voltage-gated sodium channel NaV1.8.[1][2] NaV1.8 channels are predominantly expressed in peripheral sensory neurons and are implicated in pain signaling.[3] By selectively inhibiting NaV1.8, PF-04531083 can be a valuable tool for studying nociception and developing novel analgesics.
Q2: What is the recommended starting concentration for PF-04531083 in a patch-clamp experiment?
A good starting point for your experiments would be a concentration close to the reported IC50 value for NaV1.8. For PF-04531083, the IC50 for human NaV1.8 is approximately 0.19 µM to 0.7 µM.[2][4] A concentration of 1 µM has been effectively used in slice electrophysiology studies.[2] It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions and cell type.
Q3: How should I prepare and store PF-04531083 solutions?
For stock solutions, dissolve PF-04531083 in a suitable solvent like DMSO. It is crucial to check the manufacturer's guidelines for solubility and storage. Prepare fresh dilutions of the working solution in your extracellular recording solution daily to ensure stability and prevent precipitation. Always sonicate the stock solution before making dilutions to ensure it is fully dissolved.
Troubleshooting Guides
Issue 1: No observable effect of PF-04531083 on NaV1.8 currents.
Possible Cause 1: Incorrect Concentration Your working concentration of PF-04531083 may be too low to elicit a response.
-
Troubleshooting Steps:
-
Verify your stock solution concentration and the dilution calculations.
-
Increase the concentration of PF-04531083 in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM) to determine the effective range.
-
Refer to the IC50 values in the table below as a guide.
-
Possible Cause 2: Compound Stability and Application The compound may have degraded, or the perfusion system may not be delivering it effectively to the cell.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of PF-04531083.
-
Ensure your perfusion system is functioning correctly with no leaks or blockages.
-
Confirm the flow rate is adequate for a complete and rapid exchange of the solution around the patched cell.
-
Issue 2: Observed block of NaV1.8 is smaller or larger than expected.
Possible Cause 1: Use-Dependent Block The inhibitory effect of many sodium channel blockers is dependent on the firing frequency of the neuron.
-
Troubleshooting Steps:
-
Employ a high-frequency train of depolarizing pulses (e.g., 10 Hz) to assess use-dependent block.
-
Compare the block observed during the pulse train to the tonic block at a low stimulation frequency.
-
Possible Cause 2: Off-Target Effects at High Concentrations At higher concentrations, PF-04531083 may start to affect other sodium channel subtypes present in your preparation.
-
Troubleshooting Steps:
-
Consult the selectivity profile of PF-04531083 (see table below).
-
If using native neurons, be aware of the potential expression of other NaV subtypes.
-
Use the lowest effective concentration to minimize off-target effects.
-
Issue 3: Shift in the voltage-dependence of activation or inactivation.
Possible Cause: State-Dependent Binding PF-04531083 may preferentially bind to certain states of the NaV1.8 channel (resting, open, or inactivated), which can alter the channel's gating properties.
-
Troubleshooting Steps:
-
To investigate shifts in voltage-dependent activation, apply a series of depolarizing steps from a hyperpolarized holding potential before and after drug application.
-
To assess changes in steady-state inactivation, use a prepulse protocol where you hold the cell at various potentials before a test pulse.
-
A hyperpolarizing shift in the inactivation curve is a common characteristic of sodium channel blockers that bind to the inactivated state.
-
Data Presentation
Table 1: IC50 Values of PF-04531083 for Human Sodium Channel Subtypes
| Channel Subtype | IC50 (µM) |
| hNaV1.8 | 0.19 - 0.7 |
| hNaV1.1 | 37 |
| hNaV1.5 | 37 |
| hNaV1.7 | 36 |
| hERG | >30 |
Data compiled from MedchemExpress product information.[2]
Experimental Protocols
Protocol 1: Determining the Concentration-Response Curve for PF-04531083
-
Cell Preparation: Culture cells expressing NaV1.8 channels (e.g., HEK293 cells stably expressing hNaV1.8 or primary dorsal root ganglion neurons).
-
Electrophysiology Setup:
-
Use a standard whole-cell patch-clamp setup.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH 7.3 with NaOH.
-
-
Recording:
-
Establish a stable whole-cell recording with a giga-ohm seal.
-
Hold the cell at a potential where NaV1.8 channels are largely available (e.g., -100 mV).
-
Elicit NaV1.8 currents using a depolarizing voltage step (e.g., to 0 mV for 50 ms).
-
Record baseline currents in the external solution.
-
Apply increasing concentrations of PF-04531083 (e.g., 0.01, 0.1, 1, 10, 100 µM) via a perfusion system, allowing for steady-state block at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the PF-04531083 concentration and fit the data with a Hill equation to determine the IC50.
-
Mandatory Visualizations
Caption: Mechanism of action of PF-04531083 in blocking pain signals.
References
Technical Support Center: PF-04531083 Stability and Handling
This technical support center provides guidance on the stability of PF-04531083 in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving PF-04531083?
A1: PF-04531083 is readily soluble in DMSO. Vendor information indicates a solubility of up to 120 mg/mL (335.39 mM) in DMSO, though sonication may be required to achieve this concentration.[1] For in vivo studies, a formulation of 10% DMSO in a vehicle of 40% PEG300, 5% Tween 80, and 45% saline has been used.[1]
Q2: What are the recommended storage conditions for PF-04531083?
A2: As a powder, PF-04531083 should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to one year.[1]
Q3: Is PF-04531083 stable in aqueous solutions?
Q4: How can I assess the stability of PF-04531083 in my experimental conditions?
A4: A preliminary stability study can be performed by preparing a solution of PF-04531083 in the solvent or buffer of interest at a known concentration. Aliquots of this solution can be incubated under various conditions (e.g., room temperature, 4°C, 37°C) and analyzed at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound or the appearance of new peaks would suggest degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of PF-04531083 in solution. | Prepare fresh stock solutions for each experiment. If using previously prepared stocks, ensure they have been stored properly at -80°C. Consider performing a stability check on your stock solution. |
| Precipitate forms in the solution | Poor solubility or compound degradation. | Ensure the concentration of PF-04531083 does not exceed its solubility limit in the chosen solvent or buffer. If a precipitate forms over time, it could be a sign of degradation. Analyze the precipitate to determine its identity. |
| Loss of compound activity over time | Chemical instability in the experimental medium. | Evaluate the stability of PF-04531083 under your specific assay conditions (e.g., temperature, pH, buffer components). Shorten the incubation time if possible or prepare the compound solution immediately before use. |
| Appearance of new peaks in HPLC/LC-MS analysis | Compound degradation. | Characterize the degradation products to understand the degradation pathway. This information can help in modifying the experimental conditions to minimize degradation (e.g., adjusting pH, adding antioxidants, protecting from light). |
Experimental Protocols
Protocol for Assessing the Stability of PF-04531083 in Solution
This protocol provides a general framework for determining the stability of PF-04531083 in a specific solvent or buffer.
1. Materials:
-
PF-04531083 powder
-
High-purity solvent (e.g., DMSO, ethanol, water, phosphate-buffered saline (PBS))
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Autosampler vials
2. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of PF-04531083 powder.
-
Dissolve the powder in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM in DMSO). Ensure complete dissolution; sonication can be used if necessary.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the same solvent or the desired experimental buffer to a final working concentration (e.g., 100 µM).
-
-
Incubation:
-
Aliquot the working solution into multiple autosampler vials for each temperature condition to be tested.
-
Place the vials in the respective temperature-controlled environments.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition for analysis. The t=0 sample should be analyzed immediately after preparation.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS. The method should be capable of separating PF-04531083 from any potential degradation products.
-
Monitor the peak area of the parent compound (PF-04531083).
-
3. Data Analysis:
-
Calculate the percentage of PF-04531083 remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining PF-04531083 against time for each temperature condition.
Data Presentation
Example Stability Data for PF-04531083 (100 µM) in Different Solvents
Disclaimer: The following data is illustrative and serves as an example. Actual stability should be determined experimentally.
| Solvent | Temperature (°C) | % Remaining after 24 hours | % Remaining after 48 hours |
| DMSO | 25 | 98.5 | 97.2 |
| 4 | 99.8 | 99.5 | |
| Ethanol | 25 | 95.1 | 90.3 |
| 4 | 98.7 | 97.5 | |
| PBS (pH 7.4) | 25 | 85.3 | 75.1 |
| 4 | 92.6 | 88.4 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of PF-04531083 in solution.
References
Technical Support Center: PF-04531083 Delivery in Animal Models
Welcome to the technical support center for the delivery of PF-04531083 in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation, administration, and troubleshooting for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is PF-04531083 and what is its mechanism of action?
A1: PF-04531083 is a selective blocker of the voltage-gated sodium channel NaV1.8.[1] NaV1.8 is predominantly expressed in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG).[2][3] By blocking NaV1.8, PF-04531083 inhibits the propagation of action potentials in these neurons, thereby reducing the transmission of pain signals.[4][5] It is an orally active compound that can penetrate the blood-brain barrier.[1]
Q2: What is the recommended formulation for in vivo delivery of PF-04531083?
A2: A commonly used formulation for PF-04531083 for in vivo studies is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This formulation has been shown to achieve a solubility of up to 4 mg/mL. It is recommended to prepare the working solution fresh for each use.
Q3: What are the recommended administration routes for PF-04531083 in animal models?
A3: PF-04531083 has been successfully administered in animal models via oral gavage (p.o.) and intraperitoneal (i.p.) injection. The choice of administration route may depend on the specific experimental design and the desired pharmacokinetic profile.
Q4: What are some common challenges with oligonucleotide delivery in animal models that might be relevant to PF-04531083?
A4: While PF-04531083 is a small molecule and not an oligonucleotide, some general challenges in drug delivery are relevant. These include ensuring stability and solubility of the compound in the formulation, avoiding precipitation upon administration, and achieving consistent dosing. For compounds with poor solubility, formulation strategies such as the use of co-solvents and surfactants, as recommended for PF-04531083, are crucial.
Troubleshooting Guides
Formulation Troubleshooting
Issue: Precipitation is observed in the PF-04531083 formulation.
-
Possible Cause: Improper mixing order of solvents or temperature fluctuations.
-
Solution:
-
Ensure the solvents are added in the correct order: First, dissolve PF-04531083 in DMSO. Then, sequentially add PEG300, Tween 80, and finally saline, mixing thoroughly after each addition.
-
Gentle warming and sonication can aid in dissolution if precipitation occurs.[6] However, avoid excessive heat which could degrade the compound.
-
Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
-
For hydrophobic compounds, ensuring rapid and uniform dispersion when adding the DMSO stock to the aqueous components can help prevent precipitation.[7]
-
Issue: The final formulation appears cloudy or has visible particulates.
-
Possible Cause: Incomplete dissolution or contamination.
-
Solution:
-
Vortex the solution vigorously after the addition of each component.
-
If cloudiness persists, sonicate the solution for a short period.
-
Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles or contaminants, especially for intravenous administration if ever considered (though oral and IP are the common routes).
-
Ensure all glassware and components are sterile to prevent microbial growth, which can appear as cloudiness.
-
Administration Troubleshooting
Issue: Difficulty with oral gavage procedure in mice.
-
Possible Cause: Incorrect restraint, improper needle placement, or animal stress.
-
Solution:
-
Proper Restraint: Securely restrain the mouse to immobilize its head and align the head and body vertically with the esophagus.[8]
-
Correct Needle Placement: Use a ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation. Measure the needle from the corner of the mouth to the last rib to ensure the correct insertion depth.[3]
-
Gentle Insertion: Never force the gavage needle. Allow the mouse to swallow as the needle is gently advanced. Resistance indicates incorrect placement.[3][8]
-
Slow Administration: Administer the compound slowly to prevent regurgitation and aspiration.[8]
-
Issue: Complications after intraperitoneal (IP) injection in rats or mice.
-
Possible Cause: Incorrect needle placement leading to injection into an organ or bleeding.
-
Solution:
-
Correct Injection Site: In both mice and rats, the recommended IP injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4]
-
Proper Needle Insertion: Insert the needle at a 30-40 degree angle with the bevel facing up.[4]
-
Aspirate Before Injecting: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) or blood is drawn. If any fluid is aspirated, withdraw the needle and use a fresh needle and syringe for a new attempt at a slightly different location.[4]
-
Observe the Animal: After the injection, monitor the animal for any signs of distress, such as abdominal swelling or lethargy.[4]
-
Data Presentation
Pharmacokinetic Parameters of PF-04531083 in Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Bioavailability | Oral (p.o.) | 2 mg/kg | ~60% | [9] |
| Clearance | Intravenous (i.v.) | 1 mg/kg | Low | [9] |
| Tmax | Oral (p.o.) | 10 mg/kg | 0.5 h | [10] |
| Cmax | Oral (p.o.) | 10 mg/kg | 44.9 ng/mL | [10] |
| Cmax | Intraperitoneal (i.p.) | 10 mg/kg | ≥177.8 ng/mL | [10] |
| Half-life (t1/2) | Oral (p.o.) | 10 mg/kg | 3.42 h | [10] |
Efficacy of PF-04531083 in Animal Models of Pain
| Animal Model | Pain Type | Species | Dose and Route | Efficacy Outcome | Reference |
| Tibial Nerve Transection (TNT) | Neuropathic | Rat | 40 mg/kg, i.p. | Significantly increased paw withdrawal threshold | [11] |
| Carrageenan-induced thermal hyperalgesia | Inflammatory | Rat | Not specified | Significantly attenuated hyperalgesia | [12] |
| CFA-induced mechanical hyperalgesia | Inflammatory | Rat | Not specified | Significantly attenuated hyperalgesia | [12] |
| Spinal Nerve Ligation (SNL) | Neuropathic | Rat | Not specified | Attenuated mechanical allodynia | [12] |
Experimental Protocols
Preparation of PF-04531083 Formulation (4 mg/mL)
-
Weigh the required amount of PF-04531083 powder.
-
Dissolve the PF-04531083 powder in DMSO to make a stock solution (e.g., 40 mg/mL).
-
In a separate sterile tube, add the required volume of the PF-04531083 stock solution (10% of the final volume).
-
Add PEG300 (40% of the final volume) to the DMSO solution and vortex thoroughly.
-
Add Tween 80 (5% of the final volume) and vortex again until the solution is clear.
-
Add sterile saline (45% of the final volume) to reach the final desired volume and vortex one last time.
-
It is recommended to use the freshly prepared solution for administration.
Oral Gavage Administration in Mice
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Restrain the mouse by gently scruffing the neck to immobilize the head. The body should be held in a vertical position.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is in the esophagus, slowly administer the PF-04531083 formulation.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Intraperitoneal (IP) Administration in Rats
-
Weigh the rat to calculate the appropriate injection volume (typically 5-10 mL/kg).
-
Restrain the rat firmly but gently. For a two-person technique, one person restrains the animal while the other performs the injection.
-
Position the rat on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant.
-
Insert a sterile needle (23-25 gauge) at a 30-40 degree angle with the bevel facing upwards.
-
Gently aspirate to check for the presence of any fluid or blood. If the syringe remains empty, proceed with the injection.
-
Inject the PF-04531083 formulation slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Observe the animal for any adverse reactions.
Visualizations
Caption: Mechanism of action of PF-04531083 in blocking pain signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 5. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
Technical Support Center: Interpreting Unexpected Results with PF-04531083
Welcome to the technical support center for PF-04531083. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this selective NaV1.8 blocker.
Troubleshooting Guides
This section provides troubleshooting guides in a question-and-answer format to address specific issues you might encounter.
Issue 1: Inconsistent or weaker-than-expected inhibition of NaV1.8 currents in patch-clamp electrophysiology.
-
Question: My whole-cell patch-clamp recordings show variable or weak inhibition of NaV1.8 currents with PF-04531083, even at concentrations above the reported IC50. What could be the cause?
-
Possible Causes and Solutions:
-
Compound Stability and Solubility: PF-04531083, like many small molecules, can be prone to precipitation in aqueous solutions. Ensure your stock solution in DMSO is properly dissolved and consider the final DMSO concentration in your recording solution, which should ideally be below 0.1% to avoid off-target effects. Visually inspect for any precipitation after dilution.
-
Voltage Protocol Dependence: The inhibitory effect of PF-04531083 can be state-dependent, meaning its affinity for the NaV1.8 channel may differ between resting, open, and inactivated states. The potency of the block can be influenced by the holding potential and the frequency of depolarization. Consider using a voltage protocol that favors the inactivated state to assess the compound's full potential.
-
Recording Quality: Inconsistent results can arise from suboptimal patch-clamp recordings. Common issues include unstable gigaohm seals, high series resistance, and voltage-clamp errors. These can lead to inaccurate measurements of current inhibition. Ensure high-quality recordings with low series resistance and good voltage control.
-
Cellular Context: The expression system or cell type used can influence the apparent potency of the inhibitor. The presence of different β-subunits or other interacting proteins can modulate the pharmacology of the NaV1.8 channel.
-
Issue 2: Lack of efficacy or high variability in in vivo pain models.
-
Question: I am not observing a significant analgesic effect of PF-04531083 in my rodent model of neuropathic or inflammatory pain, or the results are highly variable between animals. Why might this be?
-
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability: While PF-04531083 is orally bioavailable, its pharmacokinetic profile can vary between species and even between individual animals. Factors such as formulation, route of administration, and metabolism can affect the drug exposure at the target site. Consider performing pharmacokinetic studies to correlate plasma and tissue concentrations with the observed efficacy.
-
Pain Model Specificity: The contribution of NaV1.8 to different pain states can vary. While NaV1.8 is a key player in many models of inflammatory and neuropathic pain, other channels and pathways may play a more dominant role in the specific model you are using. It is important to choose a pain model where the role of NaV1.8 is well-established.
-
Behavioral Testing Parameters: The method of assessing pain-like behaviors in animals can introduce variability. Factors such as the experimenter's handling of the animals, the time of day of testing, and the specific behavioral assay used can all influence the outcome. Ensure consistent and standardized behavioral testing protocols.
-
Dosing Regimen: The dose and timing of administration are critical. A single dose might not be sufficient to maintain therapeutic concentrations throughout the testing period. Consider a dose-response study and optimize the dosing schedule.
-
Frequently Asked Questions (FAQs)
This section addresses frequently asked questions about PF-04531083.
-
Question 1: What are the known off-target effects of PF-04531083?
PF-04531083 is a selective inhibitor of NaV1.8. However, like any pharmacological tool, it can interact with other targets at higher concentrations. The table below summarizes the IC50 values of PF-04531083 against a panel of human voltage-gated sodium channels.
Channel Subtype IC50 (µM) hNaV1.8 0.19 - 0.7 hNaV1.1 37 hNaV1.5 37 hNaV1.7 36 hERG >30 Data compiled from multiple sources.[1]
-
Question 2: Why was the clinical trial for PF-04531083 in post-surgical dental pain terminated?
A Phase 2 clinical trial of PF-04531083 for acute pain following dental surgery was terminated due to a lack of efficacy.[2] While preclinical studies in various animal models of pain showed promising results, this did not translate to significant pain relief in this specific human clinical setting. This discrepancy between preclinical and clinical outcomes is a known challenge in the development of analgesics and can be attributed to several factors, including:
-
Species differences: The pharmacology and physiology of pain pathways can differ between rodents and humans.
-
Pain model limitations: Preclinical pain models may not fully recapitulate the complexity of human pain conditions.
-
Patient population heterogeneity: The underlying mechanisms of pain can vary among individuals.
-
-
Question 3: Can PF-04531083 be used to study central nervous system (CNS) effects of NaV1.8 inhibition?
Yes, PF-04531083 is known to be blood-brain barrier penetrant.[1][3] This property makes it a useful tool for investigating the role of NaV1.8 in the CNS. For example, it has been shown to rescue breathing abnormalities and anxiety-like behaviors in a mouse model of Pitt Hopkins Syndrome, suggesting a role for NaV1.8 in central respiratory and emotional regulation.[3]
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of NaV1.8 Currents
This protocol is a general guideline for recording NaV1.8 currents in heterologous expression systems (e.g., HEK293 cells) or cultured dorsal root ganglion (DRG) neurons.
-
Cell Culture: Culture cells expressing NaV1.8 channels according to standard protocols.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -100 mV to ensure channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit NaV1.8 currents.
-
To assess the effect of PF-04531083, perfuse the cells with the external solution containing the desired concentration of the compound.
-
Repeat the voltage-step protocol to measure the inhibition of the NaV1.8 current.
-
Visualizations
Caption: Simplified signaling pathway showing the modulation of NaV1.8 activity.
Caption: General experimental workflow for evaluating PF-04531083 efficacy.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. Sensory neuron proteins interact with the intracellular domains of sodium channel NaV1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
How to minimize PF-04531083 toxicity in cell lines
Welcome to the technical support center for PF-04531083. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments and troubleshooting potential issues related to cell line toxicity.
Frequently Asked Questions (FAQs)
Q1: What is PF-04531083 and what is its primary mechanism of action?
A1: PF-04531083 is an orally active and selective blocker of the voltage-gated sodium channel NaV1.8.[1] NaV1.8 channels are primarily expressed in peripheral sensory neurons and are involved in pain signaling. By selectively inhibiting NaV1.8, PF-04531083 is being investigated for its potential as an analgesic for neuropathic and inflammatory pain.[1][2]
Q2: I am observing significant cytotoxicity in my cell line after treatment with PF-04531083. What are the potential causes?
A2: Cytotoxicity of a small molecule inhibitor like PF-04531083 in cell culture can stem from several factors:
-
High Concentrations: Concentrations significantly exceeding the half-maximal inhibitory concentration (IC50) for the target can lead to off-target effects and general cellular stress.
-
Off-Target Effects: Although PF-04531083 is selective for NaV1.8, at higher concentrations it may inhibit other sodium channel subtypes or unrelated cellular targets, which could be essential for the survival of your specific cell line.[3]
-
Solvent Toxicity: The solvent used to dissolve PF-04531083, typically DMSO, can be toxic to cells, especially at concentrations above 0.1%-0.5%.[4]
-
Compound Stability: Degradation of the compound in cell culture media over time could lead to the formation of toxic byproducts.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds due to their unique genetic and metabolic profiles.
Q3: How can I determine the optimal non-toxic concentration of PF-04531083 for my experiments?
A3: The ideal concentration should effectively inhibit NaV1.8 without causing significant cell death. To determine this, it is crucial to perform a dose-response experiment. This involves treating your cells with a range of PF-04531083 concentrations and assessing both the desired biological effect (e.g., inhibition of channel activity) and cell viability in parallel. The goal is to identify a concentration that provides a clear therapeutic window.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the root cause of PF-04531083-induced toxicity in your cell line experiments.
Problem 1: High levels of cell death observed shortly after treatment.
| Possible Cause | Recommended Action |
| Concentration is too high | Perform a dose-response study to determine the IC50 for NaV1.8 inhibition and the CC50 (50% cytotoxic concentration) for your cell line. Select a concentration for your experiments that is well below the CC50. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically <0.1% for DMSO).[4] Always include a vehicle-only control (cells treated with the same concentration of solvent without the compound) in your experiments. |
| Incorrect compound handling or storage | Verify that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh stock solutions regularly. |
Problem 2: Cell viability decreases over a prolonged incubation period.
| Possible Cause | Recommended Action |
| Compound instability in culture medium | The stability of small molecules can be medium-dependent.[5] Consider reducing the incubation time if experimentally feasible. If long-term treatment is necessary, you may need to replenish the medium with fresh compound periodically. |
| Cumulative off-target effects | Prolonged exposure, even at a seemingly non-toxic concentration, can lead to cumulative stress on the cells. Try to minimize the treatment duration to the shortest time required to observe the desired biological effect. |
| Metabolite toxicity | Cells may metabolize PF-04531083 into toxic byproducts over time. This is cell-type specific and difficult to address without further metabolic studies. Consider using a different cell line if this is suspected. |
Problem 3: Toxicity is observed, but the intended biological effect on NaV1.8 is not seen.
| Possible Cause | Recommended Action |
| Low or no expression of NaV1.8 in the cell line | Verify the expression of NaV1.8 in your cell line at the mRNA and/or protein level (e.g., via RT-qPCR or Western blot). If the target is not present, the observed toxicity is likely due to off-target effects. |
| Off-target toxicity is the primary mechanism of action | If your cell line does not express NaV1.8 but still shows toxicity, PF-04531083 is acting on other targets. Consider using a cell line that endogenously expresses NaV1.8 or a heterologous expression system (e.g., HEK293 cells transfected with the SCN10A gene). |
| Compound is inactive | Ensure the compound is from a reputable source and has been handled properly. If possible, test its activity in a validated positive control system. |
Data Presentation
Table 1: Selectivity Profile of PF-04531083
This table summarizes the inhibitory concentrations (IC50) of PF-04531083 against various human voltage-gated sodium channels and the hERG channel, providing insight into its selectivity.
| Target | IC50 (µM) | Assay Conditions |
| hNaV1.8 | 0.19 | Manual patch clamp electrophysiology in HEK293 cells |
| hNaV1.8 | 0.7 | VSP-FRET assay in HEK293 cells |
| hNaV1.7 | 36 | FRET assay in HEK293 cells |
| hNaV1.1 | 37 | Not specified |
| hNaV1.5 | 37 | Not specified |
| hERG | >30 | Not specified |
| Data sourced from MedchemExpress product information sheet.[1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of PF-04531083 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
PF-04531083
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of PF-04531083 in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of PF-04531083 or the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
PF-04531083
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to the reaction mixture provided in the LDH kit.
-
Absorbance Measurement: Incubate as per the kit's instructions and then measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (lysed cells).
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Mechanism of action of PF-04531083.
References
Improving the bioavailability of PF-04531083 in rats
Welcome to the Technical Support Center for PF-04531083. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your in vivo experiments in rats, particularly concerning oral bioavailability. While published literature indicates that PF-04531083 has good oral bioavailability in rats, this guide provides systematic steps to investigate and resolve any discrepancies you may encounter.[1][2][3]
Troubleshooting Guide: Lower-Than-Expected Oral Bioavailability
If your experimental results show an oral bioavailability for PF-04531083 that is significantly lower than the reported values of approximately 60%, follow this guide to systematically identify the potential cause.[1][3]
Caption: Troubleshooting workflow for low bioavailability of PF-04531083.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of PF-04531083 in rats? A1: Published preclinical studies report that PF-04531083 is a low clearance compound with good oral bioavailability of approximately 60% in rats.[1][3]
Q2: My measured bioavailability is much lower than 60%. What is the most common cause? A2: The most frequent cause of lower-than-expected bioavailability in non-clinical studies is related to the formulation. Inadequate solubility or precipitation of the compound in the dosing vehicle can drastically reduce the amount of drug available for absorption. We recommend verifying the solubility and stability of your formulation as a first step (see Protocol 1).
Q3: What kind of vehicle should I use for oral administration in rats? A3: Several vehicles can be used. A common formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[4] For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is often suggested.[4] Another option is using solubilizing agents like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[1] Always ensure the final solution is clear and administer it immediately after preparation.
Q4: Could rapid metabolism be the cause of the low bioavailability I'm observing? A4: While PF-04531083 is reported to be a low clearance compound, extensive first-pass metabolism in the liver and/or gut wall can reduce oral bioavailability.[3] If you suspect this, an in vitro metabolic stability assay using rat liver microsomes can provide insight into the compound's susceptibility to hepatic metabolism (see Protocol 2). Cytochrome P450 (CYP) enzymes are the primary drivers of this type of metabolism.[5][6][7]
Q5: Could the drug be actively transported out of the intestinal cells? A5: Yes, this is a possibility. Efflux transporters, such as P-glycoprotein (P-gp), are present in the gastrointestinal tract and can pump absorbed drugs back into the intestinal lumen, thereby limiting net absorption.[8] If PF-04531083 is a substrate for rat P-gp, this could contribute to incomplete bioavailability. An in vitro transport assay can determine if PF-04531083 is a P-gp substrate (see Protocol 3).
Data Presentation
Table 1: Summary of Reported Pharmacokinetic Parameters for PF-04531083 in Rats.
| Parameter | Value | Dosing Conditions | Source |
|---|---|---|---|
| Oral Bioavailability (F%) | ~60% | 2 mg/kg, p.o. | [1] |
| Clearance (CL) | Low | 1 mg/kg, i.v. | [3] |
| Intravenous (i.v.) Dose | 1 mg/kg | N/A | [1] |
| Oral (p.o.) Dose | 2 mg/kg | N/A |[1] |
Experimental Protocols
Protocol 1: Preparation and Verification of an Oral Dosing Formulation
Objective: To prepare a clear, stable solution of PF-04531083 for oral gavage in rats and verify its solubility.
Materials:
-
PF-04531083 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Vortex mixer and/or sonicator
-
Sterile tubes
Methodology:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For example, to make 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL saline.
-
Solubilization: Weigh the required amount of PF-04531083. First, dissolve the powder in the DMSO portion of the vehicle. Use a vortex mixer or brief sonication if necessary.
-
Mixing: Gradually add the PEG300, followed by the Tween-80, and finally the saline. Mix thoroughly after each addition.
-
Solubility Verification (Visual): Visually inspect the final formulation. It should be a clear, homogenous solution with no visible particles or precipitation.
-
Solubility Verification (Analytical - Optional but Recommended): a. Prepare a saturated solution of PF-04531083 in the vehicle. b. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound. c. Carefully collect the supernatant and analyze the concentration of PF-04531083 using a validated analytical method (e.g., LC-MS/MS). This will confirm the maximum soluble concentration.
-
Administration: Prepare the formulation fresh on the day of the experiment and administer it to the animals as soon as possible to prevent the compound from precipitating out of solution.
Protocol 2: In Vitro Metabolic Stability Assay Using Rat Liver Microsomes
Objective: To determine the rate at which PF-04531083 is metabolized by Phase I enzymes, primarily CYPs, present in rat liver microsomes.
Caption: Mechanisms reducing oral bioavailability in the gut and liver.
Materials:
-
PF-04531083
-
Pooled male Sprague-Dawley rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (IS) for reaction termination and analysis
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare a stock solution of PF-04531083 (e.g., 1 mM in DMSO). Dilute this in phosphate buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.
-
Pre-incubation: In a microcentrifuge tube, add the rat liver microsomes (final protein concentration 0.5 mg/mL) and the diluted PF-04531083 solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile with the internal standard. This will stop the reaction and precipitate the proteins.
-
Controls:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-enzymatic degradation.
-
Positive Control: Use a compound with known metabolic instability in RLM (e.g., midazolam, dextromethorphan) to validate the assay conditions.
-
-
Sample Processing: Vortex the terminated samples and centrifuge at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining concentration of PF-04531083 using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of PF-04531083 remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint). A short half-life (< 30 min) suggests high metabolic instability.
Protocol 3: In Vitro P-glycoprotein (P-gp) Substrate Assay
Objective: To determine if PF-04531083 is a substrate of the P-gp efflux transporter using a bidirectional transport assay in a polarized cell monolayer system.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene (MDCK-MDR1) and parental MDCK cells (as a control).
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)
-
PF-04531083
-
A known P-gp inhibitor (e.g., verapamil or elacridar)
-
A known P-gp substrate (e.g., digoxin) as a positive control
-
Lucifer yellow to test cell monolayer integrity
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until they form a confluent, polarized monolayer. This typically takes 4-7 days.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) or perform a Lucifer yellow permeability assay to ensure the cell monolayer is intact and tight junctions have formed.
-
Transport Experiment Setup:
-
Wash the cell monolayers with warm transport buffer.
-
Prepare dosing solutions of PF-04531083 (e.g., at 1-10 µM) in transport buffer, both with and without a P-gp inhibitor (e.g., 100 µM verapamil).
-
-
Bidirectional Transport:
-
Apical to Basolateral (A→B) Transport: Add the PF-04531083 dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Analysis: Quantify the concentration of PF-04531083 in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Interpretation: An ER > 2.0 suggests that the compound is subject to active efflux. If the ER is reduced to near 1.0 in the presence of a P-gp inhibitor, the compound is confirmed as a P-gp substrate.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF 04531083 | Sodium Channel | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-04531083 Washout Protocol for Reversible Binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for designing and executing washout experiments with PF-04531083, a selective and reversible NaV1.8 sodium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a PF-04531083 washout experiment?
A washout experiment is designed to remove PF-04531083 from the experimental system (e.g., cell culture) to study the reversibility of its effects on NaV1.8 channels. This allows researchers to determine the duration of the compound's action, assess the recovery of channel function, and prepare for subsequent assays without interference from the inhibitor.
Q2: Is PF-04531083 a reversible or irreversible inhibitor?
PF-04531083 is characterized as a reversible inhibitor of the NaV1.8 channel. However, the precise binding kinetics, such as the association (k_on) and dissociation (k_off) rates, are not extensively published in publicly available literature. Washout experiments are crucial for empirically determining the rate of functional recovery after compound removal.
Q3: What is a standard buffer for washing out PF-04531083?
For most cell-based assays, a sterile, pre-warmed (37°C) balanced salt solution, such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), is recommended. For adherent cell lines, using a solution without calcium and magnesium (Ca2+/Mg2+-free) can help prevent cell clumping and detachment.[1]
Q4: How many washes are typically required to effectively remove PF-04531083?
A common starting point is three to five gentle washes.[1] However, the optimal number of washes depends on several factors, including the initial concentration of PF-04531083, the cell type, and the specific binding properties of the compound to the cells and culture vessel. For compounds with higher lipophilicity or potential for non-specific binding, more extensive washing may be necessary.[1]
Q5: How can I validate the effectiveness of the washout protocol?
The success of a washout protocol should be confirmed experimentally. This can be achieved by:
-
Functional Assays: Performing electrophysiology (e.g., patch-clamp) or fluorescence-based ion flux assays after the washout to measure the return of NaV1.8 channel activity to baseline levels.
-
Analytical Chemistry: For more rigorous validation, techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can be used to quantify the amount of residual PF-04531083 in the cell lysate or the final wash buffer.[1]
Experimental Protocols
General Washout Protocol for Adherent Cells
This protocol provides a general framework for washing out PF-04531083 from adherent cell cultures. Optimization may be required for specific cell lines and experimental conditions.
-
Aspirate Treatment Medium: Carefully remove the medium containing PF-04531083 from the cell culture vessel.
-
First Wash: Gently add pre-warmed, sterile PBS (Ca2+/Mg2+-free) to the vessel. The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 35 mm dish).
-
Incubate (Optional): For potentially "sticky" compounds, a brief incubation of 1-5 minutes with the wash buffer may improve removal.[1]
-
Aspirate Wash Buffer: Carefully aspirate the PBS.
-
Repeat Washes: Repeat steps 2-4 for a total of 3-5 washes.[1]
-
Add Fresh Medium: After the final wash, add fresh, pre-warmed complete culture medium.
-
Recovery Incubation: Return the cells to the incubator for a specified recovery period before downstream analysis. The duration of this recovery period should be optimized based on the expected dissociation rate of PF-04531083.
Workflow for PF-04531083 Washout Experiment
Caption: Workflow for a typical PF-04531083 washout experiment in adherent cells.
Quantitative Data
| Target Channel | IC50 Value (µM) |
| Human NaV1.8 | 0.19[2] |
| Rat DRG TTX-r | 0.54[2] |
| Human DRG TTX-R | 0.2[2] |
| Human NaV1.1 | 37[2] |
| Human NaV1.5 | 37[2] |
| Human NaV1.7 | 36[2] |
| hERG | >30[2] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Washout / Persistent Inhibition | - Insufficient number of washes.- PF-04531083 has high non-specific binding to cells or plastic.- Compound has been internalized by the cells. | - Increase the number of washes (e.g., from 3 to 5).- Increase the volume of the wash solution.- Include a short incubation step (1-5 minutes) with each wash.[1]- Consider adding a low concentration of a carrier protein like bovine serum albumin (BSA) to the wash buffer to help sequester unbound compound.- Validate washout effectiveness with a sensitive analytical method like LC-MS/MS.[1] |
| Cell Detachment or Damage (Adherent Cells) | - Harsh aspiration or dispensing of wash buffer.- Use of PBS with Ca2+/Mg2+ causing cell signaling changes.- Cells are loosely adherent. | - Perform all pipetting steps gently against the side of the culture vessel.- Use Ca2+/Mg2+-free PBS for washing.[1]- Ensure cells are healthy and not overly confluent before the experiment.- Consider coating culture vessels with an extracellular matrix protein (e.g., poly-D-lysine, laminin) to improve adherence.[1] |
| High Variability Between Replicates | - Inconsistent washing technique.- Bubbles in the wells.- Pipetting errors. | - Use a multichannel pipette or automated plate washer for consistency.- Ensure all wells are washed for the same duration.- Visually inspect plates for bubbles and remove them if present.[3]- Double-check all reagent and compound dilutions. |
| No Recovery of Function After Washout | - Washout was incomplete (see above).- The recovery time after washing is too short for the dissociation of PF-04531083.- The compound may have caused long-term changes to channel expression or cell health. | - Optimize the recovery incubation time post-washout; test several time points (e.g., 30 min, 1h, 4h, 24h).- Verify cell viability post-washout using an assay like Trypan Blue or MTT.- Confirm incomplete washout is not the issue with a direct measurement of residual compound. |
Signaling Pathway Visualization
Simplified Signaling Pathway of NaV1.8 Inhibition by PF-04531083dot
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.8 has emerged as a critical target in the development of novel analgesics, given its preferential expression in peripheral sensory neurons involved in pain transmission.[1][2][3][4][5][6] This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of NaV1.8: PF-04531083 and A-803467. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to the Compounds
PF-04531083 is an orally active and selective NaV1.8 blocker that has been investigated for its potential in treating neuropathic and inflammatory pain.[7] Notably, it is a blood-brain barrier (BBB) penetrant compound, which may have implications for its central nervous system effects.[7][8]
A-803467 is a potent and highly selective blocker of the NaV1.8 sodium channel.[9][10][11][12] It has demonstrated significant efficacy in attenuating neuropathic and inflammatory pain in various preclinical models.[9][11][12] However, A-803467 has been noted to have limited oral bioavailability in preclinical studies.[8][13]
Comparative Analysis of In Vitro Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of PF-04531083 and A-803467 against NaV1.8 and other relevant sodium channel subtypes. This data is crucial for understanding the selectivity profile of each compound.
| Target | PF-04531083 IC50 (µM) | A-803467 IC50 (nM) | Species |
| hNaV1.8 | 0.19[7] | 8[9][10][11][12] | Human |
| rNaV1.8 | 0.54 (TTX-r rat DRG)[7] | 45 (recombinant)[9][11], 140 (TTX-r rat DRG)[9][12] | Rat |
| hNaV1.1 | 37[7] | >1000[9][12] | Human |
| hNaV1.2 | Not Reported | >1000[9][12] | Human |
| hNaV1.3 | Not Reported | >1000[9][12] | Human |
| hNaV1.5 | 37[7] | >1000[9][12] | Human |
| hNaV1.7 | 36[7] | >1000[9][12] | Human |
| hERG | >30[7] | Not Reported | Human |
h: human, r: rat, TTX-r: tetrodotoxin-resistant, DRG: dorsal root ganglion neurons
Preclinical Efficacy in Pain Models
Both compounds have been evaluated in various animal models of pain. This section provides a comparative overview of their reported in vivo effects.
| Pain Model | PF-04531083 | A-803467 |
| Neuropathic Pain | Effective in preclinical models.[8][13] | Dose-dependently reduces mechanical allodynia in spinal nerve ligation and sciatic nerve injury models.[9][12] |
| Inflammatory Pain | Effective in preclinical models.[8][13] | Reduces thermal hyperalgesia in the complete Freund's adjuvant (CFA) model.[9][11][12] |
| Acute Pain | Not Reported | Inactive against formalin-induced nociception and acute thermal pain.[12] |
| Postoperative Pain | Tested in a clinical trial for post-surgical dental pain with no serious adverse side effects reported.[8] | Inactive against postoperative pain.[12] |
Pharmacokinetic Properties
A key differentiator between these two compounds lies in their pharmacokinetic profiles.
| Property | PF-04531083 | A-803467 |
| Oral Bioavailability | Orally active with acceptable oral bioavailability.[7][8][13] | Limited oral bioavailability in preclinical models.[8][13] |
| Blood-Brain Barrier Penetration | CNS penetrant.[7][8][13] | Not explicitly stated, but its effects have been studied on spinal neurons.[14][15] |
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function, the following diagrams illustrate the NaV1.8 signaling pathway in pain and a general workflow for evaluating NaV1.8 inhibitors.
Figure 1: NaV1.8 Signaling Pathway in Nociception.
Figure 2: Experimental Workflow for NaV1.8 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of NaV1.8 inhibitors.
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human or rat NaV1.8 channels are commonly used. For studying native channels, dorsal root ganglion (DRG) neurons are isolated from rodents.
-
Recording Solutions:
-
External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. For isolating NaV1.8 currents, tetrodotoxin (B1210768) (TTX) is often included to block TTX-sensitive sodium channels.
-
Internal (Pipette) Solution (in mM): Usually contains CsF or CsCl to block potassium channels, NaCl, EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2.
-
-
Voltage Protocol: Cells are typically held at a holding potential of -100 mV to -120 mV. To elicit sodium currents, depolarizing voltage steps are applied (e.g., to 0 mV or +10 mV) for a short duration (e.g., 20-50 ms). To assess state-dependent inhibition, protocols involving different holding potentials (to assess resting vs. inactivated state block) and high-frequency stimulation (to assess use-dependent block) are employed.
-
Data Analysis: The peak inward current is measured before and after the application of the test compound. The concentration-response curve is then fitted to the Hill equation to determine the IC50 value.
In Vivo Pain Models
-
Animal Models:
-
Neuropathic Pain: The spinal nerve ligation (SNL) model or the chronic constriction injury (CCI) model in rats or mice are frequently used. These models involve surgical nerve injury to induce neuropathic pain-like behaviors.
-
Inflammatory Pain: The complete Freund's adjuvant (CFA) model, where CFA is injected into the paw to induce inflammation and hyperalgesia, is a standard model.
-
-
Drug Administration: Compounds are administered through various routes, including intraperitoneal (i.p.), intravenous (i.v.), or oral gavage (p.o.), depending on the pharmacokinetic properties of the compound.
-
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to mechanical stimulation is measured.
-
Thermal Hyperalgesia: Measured using the Hargreaves test (plantar test) or a hot/cold plate test. The latency to paw withdrawal from a thermal stimulus is recorded.
-
-
Data Analysis: The effect of the compound on paw withdrawal threshold or latency is compared to that of a vehicle-treated control group. The dose required to produce a 50% reversal of pain behavior (ED50) is often calculated.
Summary and Conclusion
Both PF-04531083 and A-803467 are valuable research tools for investigating the role of NaV1.8 in pain and other physiological processes.
-
A-803467 stands out for its exceptional potency and selectivity for NaV1.8, making it an excellent choice for in vitro studies and preclinical in vivo experiments where direct administration (e.g., i.v. or local injection) is feasible.[9][11][12] Its limited oral bioavailability, however, may pose a challenge for studies requiring systemic administration via the oral route.[8][13]
-
PF-04531083 , while being less potent than A-803467, offers the significant advantage of being orally active and capable of penetrating the blood-brain barrier.[7][8][13] This makes it a more suitable candidate for in vivo studies requiring oral administration and for investigating the central effects of NaV1.8 inhibition.
The choice between PF-04531083 and A-803467 will ultimately depend on the specific experimental needs, including the desired route of administration, the required potency and selectivity, and the biological system under investigation. Researchers should carefully consider the data presented in this guide to select the most appropriate compound for their research objectives.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of NaV1.8 Inhibitors: PF-04531083 vs. VX-548 in Pain Models
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.8 has emerged as a key target in the quest for novel, non-opioid analgesics. Primarily expressed in peripheral nociceptive neurons, its role in pain signal transmission has made it an attractive candidate for therapeutic intervention. This guide provides a detailed comparison of two selective NaV1.8 inhibitors, Pfizer's PF-04531083 and Vertex Pharmaceuticals' VX-548, summarizing their performance in preclinical and clinical pain models based on available data.
Mechanism of Action: Targeting the Pain Pathway at its Source
Both PF-04531083 and VX-548 exert their analgesic effects by selectively inhibiting the NaV1.8 sodium channel.[1] This channel is crucial for the generation and propagation of action potentials in sensory neurons responsible for transmitting pain signals to the central nervous system. By blocking NaV1.8, these compounds reduce neuronal excitability, thereby dampening the perception of pain.[2]
Preclinical Data Summary
Both compounds have demonstrated efficacy in rodent models of pain. However, the extent of publicly available quantitative data differs.
| Parameter | PF-04531083 | VX-548 |
| Target | Selective NaV1.8 Blocker | Highly Selective NaV1.8 Inhibitor[2] |
| In Vitro Potency (IC50) | 0.7 µM for human NaV1.8[1] | 0.27 nM[3] |
| Preclinical Models | ||
| Neuropathic Pain | Effective in the rat tibial nerve transection model of mechanical allodynia.[4] | Efficacious in models of neuropathic pain.[2] |
| Inflammatory Pain | Efficacious in inflammatory pain models.[1] | Robust pain reduction in inflammatory models.[2] |
| Other | Demonstrated efficacy in thermal pain models.[2] |
Table 1: Summary of Preclinical Data for PF-04531083 and VX-548.
Clinical Data Summary
The clinical development trajectories of PF-04531083 and VX-548 have diverged significantly. While VX-548 has progressed through successful Phase 3 trials for acute pain, the development of PF-04531083 for post-surgical dental pain was halted.
PF-04531083: A Terminated Trial
A Phase 2 clinical trial (NCT01512160) was initiated to evaluate the efficacy of a single dose of PF-04531083 in treating pain following third molar extraction.[5] The study was terminated due to futility based on an interim analysis.[5]
| Trial Identifier | Condition | Phase | Status | Primary Outcome Measures |
| NCT01512160 | Post-Surgical Dental Pain | 2 | Terminated | Sum of Pain Intensity Difference over 6 hours (SPID6) and 24 hours (SPID24), Total Pain Relief over 6 hours (TOTPAR6) and 24 hours (TOTPAR24)[5] |
Table 2: Overview of the PF-04531083 Clinical Trial.
VX-548: A Promising Candidate for Acute and Neuropathic Pain
VX-548 has demonstrated statistically significant and clinically meaningful pain relief in multiple Phase 2 and Phase 3 clinical trials for moderate-to-severe acute pain following abdominoplasty and bunionectomy surgeries.[6] It has also shown positive results in a Phase 2 study for painful diabetic peripheral neuropathy.[7]
Acute Pain (Abdominoplasty and Bunionectomy Trials - Phase 3) [6]
| Endpoint | VX-548 | Placebo | Comparison to Hydrocodone/APAP |
| Primary: SPID48 | Statistically significant improvement | - | Did not meet the secondary endpoint of superiority |
| Secondary: Time to Meaningful Pain Relief | Median of 2-4 hours | Median of 8 hours | - |
Table 3: Key Efficacy Endpoints from VX-548 Phase 3 Acute Pain Trials.
Diabetic Peripheral Neuropathy (Phase 2) [7]
| Endpoint | VX-548 (all doses) | Pregabalin (active comparator) |
| Primary: Change from baseline in weekly average of daily pain intensity (NPRS) at Week 12 | Statistically significant and clinically meaningful reduction | Showed a similar reduction in pain |
| Responder Analysis (≥50% reduction in pain) | >30% of patients | 22% of patients |
Table 4: Key Efficacy Endpoints from VX-548 Phase 2 Diabetic Peripheral Neuropathy Trial.
Safety and Tolerability of VX-548: Across the clinical trial program, VX-548 has been generally well-tolerated, with most adverse events being mild to moderate in severity.[8] Common adverse events included headache, nausea, constipation, and dizziness.[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of NaV1.8 inhibitors.
Electrophysiology: Whole-Cell Patch Clamp
This technique is fundamental for characterizing the inhibitory activity of compounds on ion channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. columbusanesthesiaservices.com [columbusanesthesiaservices.com]
- 3. sophion.com [sophion.com]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. hcplive.com [hcplive.com]
- 7. Vertex Announces Positive Results From Phase 2 Study of VX-548 for the Treatment of Painful Diabetic Peripheral Neuropathy | Vertex Pharmaceuticals [investors.vrtx.com]
- 8. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of PF-04531083 Effects: A Comparative Analysis Across Preclinical and Clinical Studies
An in-depth guide for researchers, scientists, and drug development professionals on the selective NaV1.8 blocker, PF-04531083. This report synthesizes findings from key preclinical and clinical investigations to provide a comparative overview of its efficacy and mechanism of action in different laboratory and clinical settings.
PF-04531083, an orally active and selective inhibitor of the voltage-gated sodium channel NaV1.8, has been evaluated in a range of preclinical models and a clinical trial, showing varied outcomes across different therapeutic contexts.[1][2] This guide provides a comprehensive comparison of the experimental data and methodologies from key studies to assess the reproducibility and translational potential of PF-04531083's effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies in neuropathic pain and a genetic neurodevelopmental disorder, as well as the outcome of a clinical trial in acute pain.
Table 1: Preclinical Efficacy of PF-04531083 in a Neuropathic Pain Model
| Laboratory/Study | Animal Model | Key Endpoint | Treatment | Result |
| Pfizer (Bagal et al., 2014)[2] | Rat Tibial Nerve Transection (TNT) | Mechanical Paw Withdrawal Threshold | 40 mg/kg, p.o. | Significant increase in withdrawal threshold from 1.7 g to 7.3 g (p < 0.05) |
Table 2: Preclinical Efficacy of PF-04531083 in a Pitt Hopkins Syndrome (PTHS) Mouse Model
| Laboratory/Study | Animal Model | Key Endpoint | Treatment | Result |
| Cleary, Varga et al. (2021, 2022)[1] | Tcf4+/tr Mouse | Breathing Abnormalities | i.p. injection | Rescue of breathing abnormalities |
| Hyperlocomotion and Anxiety | i.p. injection | Rescue of hyperlocomotion and anxiety | ||
| Gamma Event-Related Spectral Power (ERSP) | i.p. injection | Significant reduction in gamma ERSP in Tcf4+/tr mice |
Table 3: Clinical Outcome of PF-04531083 in Acute Pain
| Study Identifier | Indication | Phase | Key Endpoint | Result |
| NCT01512160[1][3] | Post-Surgical Dental Pain | 2 | Analgesic Efficacy | Terminated due to futility |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of PF-04531083 and the workflows of the key preclinical experiments.
References
- 1. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-04531083 and Standard Analgesics for Post-Surgical Dental Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial data for PF-04531083, a selective voltage-gated sodium channel (NaV) 1.8 inhibitor, against established alternative treatments for acute dental pain, primarily nonsteroidal anti-inflammatory drugs (NSAIDs) and acetaminophen (B1664979). This document summarizes the available data, details experimental protocols, and visualizes the relevant biological pathways to offer a comprehensive resource for researchers in pain management.
Executive Summary
PF-04531083 was investigated in a Phase 2 clinical trial (NCT01512160) for the treatment of post-surgical dental pain. This trial was terminated, and as of the latest available information, no quantitative efficacy data has been publicly released. Therefore, a direct statistical comparison of PF-04531083's analgesic efficacy with standard-of-care treatments is not possible.
This guide will focus on presenting the available information for PF-04531083, including its mechanism of action and clinical trial design, in the context of the well-established efficacy and methodologies of comparator drugs like ibuprofen (B1674241) and acetaminophen. The standard of care for dental pain, supported by numerous clinical trials, involves the use of NSAIDs, often in combination with acetaminophen, which have demonstrated superior pain relief compared to many opioid-containing medications.[1][2][3]
Data Presentation: Comparative Analysis of Analgesic Efficacy
Due to the lack of publicly available results from the NCT01512160 trial, this section presents a summary of the intended study design for PF-04531083 and representative data from clinical trials of standard-of-care analgesics in a post-surgical dental pain model (third molar extraction).
Table 1: PF-04531083 Clinical Trial (NCT01512160) Design
| Parameter | Description |
| Drug | PF-04531083 |
| Mechanism of Action | Selective NaV1.8 Channel Blocker[4] |
| Phase | 2 |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Active-Comparator |
| Indication | Post-Surgical Dental Pain (Third Molar Extraction) |
| Interventions | PF-04531083 1000 mg (oral solution), PF-04531083 2000 mg (oral solution), Ibuprofen 400 mg (tablets), Placebo |
| Primary Outcome Measures | Sum of Pain Intensity Difference over 24 hours (SPID24), Total Pain Relief over 24 hours (TOTPAR24)[5] |
| Status | Terminated |
| Results | Not publicly available |
Table 2: Representative Efficacy Data for Standard-of-Care Analgesics in Post-Surgical Dental Pain
| Drug/Dose | Time to Onset of Perceptible Pain Relief (Median) | Pain Intensity Difference (PID) / Pain Relief (PAR) Scores | % Requiring Rescue Medication | Citation(s) |
| Ibuprofen 400 mg | ~23.2 minutes | Significantly greater mean PAR and PID scores vs. placebo at 15 and 30 minutes. | 59% over 6 hours | [6][7] |
| Acetaminophen 1000 mg | ~20.2 minutes | Statistically greater mean PAR and PID scores vs. placebo at 15 and 30 minutes. | - | [7] |
| Fast-Acting Acetaminophen 1000 mg | ~15.7 minutes | Statistically greater mean PAR and PID scores vs. other treatment groups at 15 and 30 minutes. | - | [7] |
| Placebo | Not estimable | - | 96% over 6 hours | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are the typical experimental protocols employed in the assessment of analgesics for post-surgical dental pain.
PF-04531083 (NCT01512160) Protocol Outline
-
Patient Population: Healthy male and female subjects aged 16 to 40 years undergoing surgical extraction of two or more third molars, with at least one being a partial or complete bony mandibular impaction.
-
Inclusion Criteria: Patients experiencing moderate to severe post-operative pain, confirmed by a Visual Analog Scale (VAS) for Pain Severity of at least 50 mm on a 100 mm scale.
-
Intervention Administration: A single oral dose of either PF-04531083 (1000 mg or 2000 mg), ibuprofen (400 mg), or placebo administered post-surgically once the patient reported moderate to severe pain.
-
Efficacy Assessments:
-
Pain Intensity (PI): Measured using a 100 mm Visual Analog Scale (VAS) and a 4-point categorical scale (0=none, 1=mild, 2=moderate, 3=severe) at baseline and at specified time points post-dose.
-
Pain Relief (PR): Assessed on a 5-point categorical scale (0=none to 4=complete) at various time points.[5]
-
Time to Onset of Perceptible and Meaningful Pain Relief: Measured using a two-stopwatch method.[5]
-
Sum of Pain Intensity Difference (SPID): Calculated as the time-weighted sum of the differences in PI from baseline.[5]
-
Total Pain Relief (TOTPAR): Calculated as the time-weighted sum of the PR scores.[5]
-
Rescue Medication: Use of a standard analgesic (e.g., acetaminophen) was documented for participants who did not achieve adequate pain relief.[5]
-
Standard Analgesic (Ibuprofen/Acetaminophen) Trial Protocol Outline
-
Patient Population: Similar to the PF-04531083 trial, typically adults undergoing third molar extraction.
-
Study Design: Commonly randomized, double-blind, placebo-controlled, and often active-controlled trials.
-
Efficacy Assessments:
-
Pain Intensity Difference (PID): The difference in pain intensity from baseline, measured on a numerical rating scale (NRS) or VAS.[7][8]
-
Pain Relief (PAR): Rated on a categorical scale at various time points.[7]
-
Summed Pain Intensity Difference (SPID): The time-weighted sum of PID scores over a specified period (e.g., 6, 8, or 12 hours).[8]
-
Total Pain Relief (TOTPAR): The time-weighted sum of PAR scores.
-
Time to First Perceptible and Meaningful Pain Relief: Often measured using the two-stopwatch method.[7]
-
Patient Global Evaluation: Overall assessment of the study medication's effectiveness.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of NaV1.8 Inhibition for Analgesia
PF-04531083 is a selective inhibitor of the NaV1.8 sodium channel. These channels are predominantly expressed in peripheral nociceptive (pain-sensing) neurons and play a crucial role in the generation and propagation of action potentials that transmit pain signals.[9][10] By blocking these channels, PF-04531083 is hypothesized to reduce the excitability of nociceptors and thereby decrease the sensation of pain.
Caption: Signaling pathway of NaV1.8 in nociception and its inhibition by PF-04531083.
Signaling Pathway of NSAIDs (Ibuprofen) in Analgesia
Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that primarily exerts its analgesic effect by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Mechanism of action of Ibuprofen through inhibition of the COX pathway.
Signaling Pathway of Acetaminophen in Analgesia
The precise mechanism of action of acetaminophen is not fully elucidated but is thought to involve central nervous system pathways. It is a weak inhibitor of COX enzymes in peripheral tissues but may inhibit a splice variant of COX-1 (often referred to as COX-3) in the brain. Other proposed mechanisms include modulation of the serotonergic and endocannabinoid systems.[11][12][13]
References
- 1. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Analgesic efficacy of low-dose ibuprofen in dental extraction pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical validation of a fast-acting acetaminophen: a randomized, active and placebo controlled dental pain study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Nav1.8 - Wikipedia [en.wikipedia.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. painphysicianjournal.com [painphysicianjournal.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.8 has emerged as a critical, genetically validated target for the treatment of pain. Its preferential expression in peripheral sensory neurons makes it an attractive target for developing non-opioid analgesics with the potential for improved safety profiles and reduced central nervous system side effects. This guide provides a head-to-head comparison of leading selective NaV1.8 blockers in clinical development, with a focus on supporting experimental data to inform research and development decisions.
Introduction to NaV1.8 Blockers
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly found in the dorsal root ganglion (DRG) and trigeminal ganglia neurons. It plays a significant role in nociceptive signaling, and gain-of-function mutations in the SCN10A gene have been linked to painful neuropathies. Selective blockade of NaV1.8 is therefore a promising therapeutic strategy for a variety of acute and chronic pain states.[1][2]
This comparison focuses on three key players in the field:
-
Suzetrigine (B10856436) (VX-548): Developed by Vertex Pharmaceuticals, suzetrigine is a potent and highly selective NaV1.8 inhibitor that recently received FDA approval, marking a significant milestone in non-opioid pain management.[3]
-
STC-004: Developed by SiteOne Therapeutics, which was recently acquired by Eli Lilly, STC-004 is a highly selective, oral NaV1.8 inhibitor that has shown promising results in early clinical trials.[4][5]
-
LTG-001: Developed by Latigo Biotherapeutics, LTG-001 is another selective oral NaV1.8 inhibitor that has demonstrated a favorable safety and pharmacokinetic profile in Phase 1 studies.[2][6][7]
Quantitative Data Comparison
The following table summarizes the available quantitative data for suzetrigine, STC-004, and LTG-001, providing a comparative overview of their potency, selectivity, and pharmacokinetic properties.
| Parameter | Suzetrigine (VX-548) | STC-004 | LTG-001 |
| Potency (IC50) | ~0.68 nM (hNaV1.8)[8] | Data not publicly available | Potent inhibitor of NaV1.8[9] |
| Selectivity | >31,000-fold selective over other NaV subtypes[7][8] | "Highly selective"[5] - quantitative data not publicly available | >600-fold selective over NaV1.1-1.7 and NaV1.9 (as LTGO-33)[9] |
| Pharmacokinetics | |||
| Tmax | ~3 hours (fasting)[8] | Rapid absorption, Tmax not specified[4][10] | ~1.5 hours[2][7] |
| Half-life (t1/2) | ~23.6 hours (effective)[8] | Suitable for once-daily dosing[4][10] | Data not publicly available |
| Clinical Development Stage | FDA Approved[3] | Phase 2 ready[4] | Phase 2[11] |
Signaling Pathway and Experimental Workflow
To visualize the context of NaV1.8 inhibition and the typical process for evaluating these blockers, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of selective NaV1.8 blockers.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for determining the potency and selectivity of NaV1.8 blockers.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human NaV1.8 are commonly used.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH 7.3 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Voltage Protocol for IC50 Determination:
-
Hold the cell membrane potential at -120 mV.
-
Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit NaV1.8 currents.
-
Establish a stable baseline current.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the peak inward current at each concentration after steady-state block is achieved.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
-
Selectivity Profiling: The same protocol is applied to cells expressing other NaV subtypes (e.g., NaV1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.7) to determine the IC50 values for off-target channels.
In Vivo Models of Inflammatory Pain
These models are used to assess the efficacy of NaV1.8 blockers in a setting of inflammation-induced pain.
-
Carrageenan-Induced Paw Edema and Hyperalgesia:
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Procedure: Inject 100 µL of 1% lambda-carrageenan in saline into the plantar surface of the right hind paw.
-
Drug Administration: Administer the test compound (e.g., orally) at a specified time before or after carrageenan injection.
-
Assessment of Edema: Measure paw volume using a plethysmometer at various time points post-carrageenan injection.
-
Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus).
-
Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments.
-
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis:
-
Animals: Adult male Lewis rats (175-200 g).
-
Procedure: Inject 100 µL of CFA (1 mg/mL of heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.
-
Drug Administration: Administer the test compound daily, starting on a specified day post-CFA injection.
-
Assessments: Monitor paw edema, thermal hyperalgesia, and mechanical allodynia as described above over a period of several days to weeks.
-
Conclusion
The selective inhibition of NaV1.8 represents a paradigm shift in the development of non-opioid analgesics. Suzetrigine's recent FDA approval validates this approach and sets a benchmark for competitors. While STC-004 and LTG-001 have shown promising early clinical data, a full head-to-head comparison is currently limited by the lack of publicly available, detailed preclinical data on their potency and selectivity. As more information becomes available from ongoing clinical trials and publications, a clearer picture of the therapeutic potential and differentiation of these next-generation NaV1.8 blockers will emerge, offering hope for millions of patients suffering from pain.
References
- 1. STC-004 / Eli Lilly [delta.larvol.com]
- 2. Latigo Biotherapeutics Granted FDA Fast Track Designation for LTG-001, Potential Best-in-Class Nav1.8 Inhibitor for the Non-Opioid Treatment of Acute Pain [prnewswire.com]
- 3. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcitynews.com [medcitynews.com]
- 5. biospace.com [biospace.com]
- 6. Latigo Biotherapeutics Granted FDA Fast Track Designation for LTG-001, Potential Best-in-Class Nav1.8 Inhibitor for the Non-Opioid Treatment of Acute Pain - Latigo Biotherapeutics [latigobio.com]
- 7. Latigo Biotherapeutics Announces Positive Phase 1 Data for Lead Non-Opioid Pain Medicine Candidate and Appoints Neil Singla, M.D., Chief Medical Officer - Latigo Biotherapeutics [latigobio.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. Reimagining Relief: Fostering Innovation in Pain Management | UPMC Enterprises [enterprises.upmc.com]
A Researcher's Guide to Negative Control Experiments for PF-04531083 Studies
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's effects is paramount. This guide provides a comprehensive comparison of essential negative control experiments for studies involving PF-04531083, a selective blocker of the voltage-gated sodium channel NaV1.8. By employing appropriate negative controls, researchers can confidently attribute the observed biological outcomes to the specific inhibition of NaV1.8, thereby strengthening the validity and impact of their findings.
PF-04531083 is an orally active and selective NaV1.8 blocker that has been investigated for its potential in treating neuropathic and inflammatory pain.[1] To rigorously validate the on-target effects of PF-04531083, a well-designed experimental approach incorporating various negative controls is crucial. This guide details the rationale, experimental protocols, and expected outcomes for key negative control strategies in both in vitro and in vivo settings.
Key Negative Controls for PF-04531083 Research
To ensure the specific action of PF-04531083 on NaV1.8, three main types of negative controls are indispensable:
-
Vehicle Control: This is the most fundamental control, consisting of the solvent or carrier solution used to dissolve and administer PF-04531083, but without the compound itself. It accounts for any potential effects of the vehicle on the experimental system.
-
Non-Brain-Penetrant Analog: To differentiate between central and peripheral nervous system effects of PF-04531083, a structurally similar but non-brain-penetrant NaV1.8 inhibitor, such as PF-06305591, serves as an excellent negative control for central effects.
-
Sham Control (for in vivo studies): In surgical models of disease (e.g., neuropathic pain), a sham surgery group undergoes the same surgical procedures, including anesthesia and incisions, as the experimental group, but without the specific disease-inducing intervention. This controls for the effects of the surgery itself.
Comparison of Negative Control Strategies
| Control Type | Purpose | Advantages | Experimental Application |
| Vehicle Control | To account for the effects of the delivery solution. | Simple, essential for all experiments. | In vitro electrophysiology, cell-based assays, in vivo behavioral studies. |
| Non-Brain-Penetrant Analog (PF-06305591) | To distinguish between central and peripheral effects of PF-04531083. | Provides mechanistic insight into the site of action. | In vivo studies investigating CNS-mediated behaviors or pathologies. |
| Sham Surgery Control | To control for the effects of the surgical procedure in disease models. | Isolates the effects of the specific pathology from surgical trauma and stress. | In vivo models of neuropathic pain (e.g., Spared Nerve Injury). |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To confirm that the observed inhibition of sodium currents is due to PF-04531083 and not the vehicle.
Protocol:
-
Prepare a stock solution of PF-04531083 in a suitable solvent (e.g., DMSO).
-
Prepare a vehicle control solution containing the same concentration of the solvent as the final drug solution.
-
Culture cells expressing NaV1.8 channels (e.g., HEK293 cells or dorsal root ganglion neurons).
-
Perform whole-cell patch-clamp recordings to measure sodium currents.
-
Establish a stable baseline recording of the sodium current.
-
Perfuse the cells first with the vehicle control solution and record the current for a set duration.
-
Subsequently, perfuse the cells with the PF-04531083 solution at the desired concentration and record the current.
-
Wash out the drug with the extracellular solution to observe any reversal of the effect.
Expected Outcome: The vehicle control should not produce any significant change in the sodium current, whereas PF-04531083 should cause a concentration-dependent inhibition of the current.
Signaling Pathway Diagram
Mechanism of PF-04531083 action on NaV1.8.
In Vivo Behavioral Study: Pitt-Hopkins Syndrome Mouse Model
Objective: To demonstrate that the therapeutic effects of PF-04531083 on central nervous system-related behaviors are due to its action within the CNS.[2]
Protocol:
-
Use a validated mouse model of Pitt-Hopkins Syndrome (e.g., Tcf4+/- mice) and wild-type littermates.
-
Prepare solutions of PF-04531083 and the non-brain-penetrant analog PF-06305591 in an appropriate vehicle. Also, prepare a vehicle-only solution.
-
Randomly assign mice to three groups: Vehicle, PF-04531083, and PF-06305591.
-
Administer the treatments via intraperitoneal (i.p.) injection at a predetermined dose.
-
After a specific time, assess relevant behavioral phenotypes, such as hyperlocomotion in an open field test or breathing abnormalities.
-
Record and analyze the behavioral data.
Expected Outcome: PF-04531083 is expected to rescue the behavioral deficits in the Pitt-Hopkins syndrome model mice. In contrast, neither the vehicle nor the non-brain-penetrant PF-06305591 should have a significant effect on these CNS-driven behaviors, confirming that the therapeutic effect of PF-04531083 is centrally mediated.[2]
Experimental Workflow Diagram
In vivo negative control experiment workflow.
In Vivo Neuropathic Pain Model: Spared Nerve Injury (SNI)
Objective: To distinguish the analgesic effect of PF-04531083 from the non-specific effects of surgery.
Protocol:
-
Anesthetize adult mice or rats.
-
For the SNI group, expose the sciatic nerve and its three terminal branches. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
For the sham group, perform the same surgical exposure of the sciatic nerve and its branches but do not ligate or transect any nerves.
-
Close the incision in both groups.
-
Allow the animals to recover for a set period (e.g., 7 days) to allow for the development of neuropathic pain behaviors.
-
Administer PF-04531083 or vehicle to both SNI and sham-operated animals.
-
Assess mechanical allodynia using von Frey filaments at various time points after drug administration.
Expected Outcome: The SNI group treated with vehicle should exhibit a significant decrease in paw withdrawal threshold (indicating mechanical allodynia) compared to the sham-operated group. Treatment with PF-04531083 should significantly increase the paw withdrawal threshold in the SNI group, indicating an analgesic effect. The sham-operated group should not show signs of allodynia and should not be significantly affected by PF-04531083.
Selectivity Profile of PF-04531083
To rule out off-target effects, it is essential to consider the selectivity of PF-04531083 for NaV1.8 over other sodium channel subtypes.
| Sodium Channel Subtype | PF-04531083 IC50 (µM) |
| hNaV1.8 | 0.19 |
| hNaV1.1 | 37 |
| hNaV1.5 | 37 |
| hNaV1.7 | 36 |
| TTX-r rat DRG | 0.54 |
| TTX-R hDRG | 0.2 |
| hERG | >30 |
Data from MedchemExpress.[1]
The high IC50 values for other NaV subtypes indicate a favorable selectivity profile for NaV1.8. However, for experiments where the involvement of another specific NaV channel is a plausible alternative explanation, a functional assay using a cell line expressing that channel can be employed as a negative control experiment. For example, to rule out effects on NaV1.7, a patch-clamp experiment on cells expressing only NaV1.7 could be performed, where PF-04531083 at its effective concentration for NaV1.8 is not expected to show significant inhibition.
By diligently incorporating these negative control experiments, researchers can build a robust and compelling case for the specific, on-target effects of PF-04531083, paving the way for more reliable and translatable scientific discoveries.
References
A Comparative Benchmark of PF-04531083 Against Other Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective NaV1.8 inhibitor, PF-04531083, with other key analgesics. The document summarizes performance based on available preclinical and clinical data, details the experimental protocols used for these evaluations, and visualizes key pathways and workflows to support further research and development in pain therapeutics.
Mechanism of Action: Targeting NaV1.8 in Nociception
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in neurons.[1] The NaV1.8 subtype, encoded by the SCN10A gene, is predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, which are critical for transmitting pain signals.[2][3] NaV1.8 channels are characterized by their resistance to tetrodotoxin (B1210768) (TTX) and their slow inactivation kinetics, making them key contributors to the upstroke of the action potential in nociceptive neurons.[4]
PF-04531083 is an orally active and selective small-molecule inhibitor of the NaV1.8 channel. Its therapeutic hypothesis is that by selectively blocking NaV1.8, it can reduce the excitability of pain-sensing neurons without the broad side effects associated with non-selective sodium channel blockers, which can affect the central nervous system (CNS) and cardiac function.[5][6]
Comparative Data Presentation
The efficacy and selectivity of PF-04531083 are benchmarked against other NaV1.8 inhibitors and a non-selective sodium channel blocker, Lamotrigine (B1674446).
Table 1: In Vitro Potency and Selectivity of Sodium Channel Blockers
This table compares the half-maximal inhibitory concentration (IC50) of various compounds against the human NaV1.8 channel and other NaV subtypes to indicate selectivity. Lower IC50 values denote higher potency.
| Compound | hNaV1.8 IC50 | Selectivity vs. hNaV1.2 (fold) | Selectivity vs. hNaV1.3 (fold) | Selectivity vs. hNaV1.5 (fold) | Selectivity vs. hNaV1.7 (fold) | Reference |
| PF-04531083 | 190 nM | >190-fold | Not Reported | >190-fold | >190-fold | [5] |
| A-803467 | 8 nM | >100-fold | >100-fold | >100-fold | >100-fold | [3][7] |
| Lamotrigine | Weak Inhibitor | Non-selective | Non-selective | Non-selective | Non-selective | [5] |
Note: Selectivity is calculated as (IC50 for other subtype) / (IC50 for hNaV1.8). Data for PF-04531083 is derived from its structurally similar analog, compound 3 (PF-01247324), as detailed in the reference.[5]
Table 2: Summary of In Vivo and Clinical Efficacy
This table presents a summary of preclinical and clinical findings for PF-04531083 and its comparators.
| Compound | Model / Pain Type | Key Efficacy Results | Tolerability / Safety | Reference |
| PF-04531083 | Preclinical: Tibial Nerve Transection (Rat) | 40 mg/kg p.o. significantly reversed mechanical allodynia (paw withdrawal threshold shifted from 1.7g to 7.3g). | Good oral pharmacokinetics in preclinical species. | [5] |
| Clinical: Post-Surgical Dental Pain | Phase 2 trial terminated; no significant analgesic efficacy reported. | Not specified. | [4] | |
| A-803467 | Preclinical: Spinal Nerve Ligation (Rat) | ED50 = 47-70 mg/kg i.p. for reversal of mechanical allodynia. | Poor oral pharmacokinetics limited further development. | [6][8] |
| Preclinical: CFA Inflammatory Pain (Rat) | ED50 = 41-70 mg/kg i.p. for reversal of thermal hyperalgesia. | Not applicable for clinical use due to PK properties. | [6][8] | |
| VX-548 | Clinical: Acute Post-Surgical Pain | Phase 3 trials showed a significant reduction in pain (SPID48) vs. placebo. | Generally well-tolerated; common AEs were headache, nausea, constipation (mild-moderate). | [9][10][11] |
| Clinical: Acute Post-Surgical Pain | Did not demonstrate superiority over hydrocodone/acetaminophen. | Favorable safety profile in studies up to 14 days. | [11][12] | |
| Lamotrigine | Clinical: Neuropathic Pain (various) | Multiple small trials suggest efficacy; considered a second-line treatment. | Requires slow dose titration to manage side effects (e.g., rash, dizziness). | [13][14] |
| Clinical: Neuropathic Pain / Fibromyalgia | Large, high-quality reviews found no convincing evidence of efficacy at 200-400 mg/day. | Side effects can limit utility. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standard protocols used to assess the efficacy of NaV1.8 inhibitors.
This protocol is used to measure the direct inhibitory effect of a compound on NaV1.8 channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Preparation: Culture HEK293 cells stably transfected with the human SCN10A gene (hNaV1.8). Plate cells onto glass coverslips 24-48 hours before recording.
-
Solution Preparation:
-
External Solution (in mM): 132 NaCl, 5.4 KCl, 1.8 CaCl2, 0.8 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 135 CsF, 10 CsCl, 5 EGTA, 5 NaCl, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[15]
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a single cell with the pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Compensate for cell capacitance and series resistance (>85%).[7]
-
-
Voltage-Clamp Protocol (Tonic Block):
-
Hold the cell at a resting potential of -100 mV.
-
Apply a depolarizing test pulse to 0 mV for 50 ms (B15284909) every 10 seconds to elicit a NaV1.8 current.
-
Record a stable baseline current for 2-3 minutes.
-
Perfuse the chamber with increasing concentrations of the test compound (e.g., PF-04531083), allowing the block to reach a steady state at each concentration.
-
-
Data Analysis: Measure the peak inward current at each concentration. Plot the fractional block versus concentration and fit the data with the Hill equation to determine the IC50 value.
This protocol describes the induction of a neuropathic pain state in rodents and the assessment of a compound's ability to alleviate the resulting hypersensitivity.
-
Model Induction (Spinal Nerve Ligation - SNL):
-
Anesthetize a male Sprague-Dawley rat following an IACUC-approved protocol.[16]
-
Make a small incision to expose the L5 and L6 spinal nerves.[17]
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with silk suture.[16]
-
Close the incision and allow the animal to recover for 7-14 days, during which time neuropathic pain behaviors will develop.
-
-
Behavioral Assay (Mechanical Allodynia - von Frey Test):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.[18]
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured (ipsilateral) side.
-
A positive response is defined as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (in grams) using the up-down method.
-
-
Drug Administration and Testing:
-
Establish a baseline paw withdrawal threshold for each animal.
-
Administer the test compound (e.g., PF-04531083 at 40 mg/kg) or vehicle via the desired route (e.g., oral gavage).
-
Measure the paw withdrawal threshold at set time points after dosing (e.g., 1.5 hours).[5]
-
-
Data Analysis: Compare the post-dose withdrawal threshold to the baseline threshold. A significant increase in the threshold indicates an anti-allodynic (analgesic) effect.
Conclusion
PF-04531083 is a selective NaV1.8 inhibitor that demonstrated efficacy in preclinical models of neuropathic pain, showing a significant reversal of mechanical allodynia.[5] However, these promising preclinical results did not translate into significant analgesic efficacy in a Phase 2 clinical trial for acute dental pain, leading to its termination.[4]
In comparison, other selective NaV1.8 inhibitors have shown different trajectories. A-803467 provided strong preclinical validation for NaV1.8 as a target in both neuropathic and inflammatory pain but was halted by poor pharmacokinetics.[8][19] More recently, VX-548 has shown clinical success in Phase 3 trials for acute pain, demonstrating a significant, albeit not superior to opioid combination, analgesic effect with a favorable safety profile.[11][12] This suggests that while NaV1.8 remains a highly viable target for non-opioid analgesics, factors such as molecular structure, trial design, and the specific pain condition being treated are critical for clinical success. Non-selective blockers like lamotrigine continue to have a limited role in neuropathic pain, but their utility is often constrained by a narrow therapeutic window.[13]
The journey of PF-04531083 underscores the challenge of translating preclinical efficacy into clinical benefit. Future research in this area will benefit from a deeper understanding of the differential roles of NaV1.8 in various pain states and the development of compounds with optimized pharmacokinetic and pharmacodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Breaking barriers to novel analgesic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 11. tandfonline.com [tandfonline.com]
- 12. hcplive.com [hcplive.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. nsolns.com [nsolns.com]
- 17. researchgate.net [researchgate.net]
- 18. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Subtype-selective sodium channel blockers promise a new era of pain research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PF 04531083
Essential Safety and Handling of PF-04531083
For researchers, scientists, and drug development professionals handling PF-04531083, a selective blocker of the NaV1.8 channel, adherence to strict safety protocols is paramount to ensure personal safety and maintain experimental integrity.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling PF-04531083, especially in its solid form, appropriate personal protective equipment must be worn. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).
| PPE Category | Required Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Laboratory coat. | |
| Respiratory Protection | NIOSH-approved respirator if dust is generated. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of PF-04531083 and prevent accidental exposure.
-
Handling:
-
Avoid creating dust when handling the solid form.
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from incompatible materials.
-
Accidental Exposure and First Aid
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plans: Preparation of PF-04531083 Solutions
PF-04531083 is often used in solution for in vitro and in vivo studies. The following table provides solubility data for common laboratory solvents.
| Solvent | Solubility |
| DMSO | ≥ 10 mg/mL |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of PF-04531083 (provide the exact MW from the product sheet), calculate the mass needed to prepare the desired volume of a 10 mM solution.
-
Weigh the compound: Using a calibrated analytical balance, carefully weigh the calculated amount of PF-04531083 powder in a suitable container.
-
Dissolve in DMSO: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the container.
-
Ensure complete dissolution: Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with PF-04531083, including empty containers, unused compound, and contaminated PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Signaling Pathway and Experimental Workflow
PF-04531083 is a selective inhibitor of the NaV1.8 sodium channel, which is predominantly expressed in sensory neurons and is implicated in pain pathways.
Caption: Logical workflow for the safe handling of PF-04531083.
Caption: Inhibition of the NaV1.8 channel by PF-04531083.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
